Product packaging for 2-(1H-tetrazol-1-yl)benzoic acid(Cat. No.:CAS No. 116570-12-8)

2-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B049921
CAS No.: 116570-12-8
M. Wt: 190.16 g/mol
InChI Key: BHBFPWBHORPKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-tetrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O2 B049921 2-(1H-tetrazol-1-yl)benzoic acid CAS No. 116570-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBFPWBHORPKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353796
Record name 2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116570-12-8
Record name 2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines key physicochemical properties, and presents a thorough analysis of its structural and spectral characteristics. This guide is intended to serve as a valuable resource for researchers and scientists working with tetrazole-containing compounds.

Introduction

Tetrazoles are a significant class of nitrogen-containing heterocycles that are recognized as bioisosteres of carboxylic acids. This property makes them valuable pharmacophores in drug design, offering improved metabolic stability and pharmacokinetic profiles. The title compound, this compound, incorporates both a tetrazole ring and a benzoic acid moiety, presenting a unique scaffold for the development of novel therapeutic agents. This guide provides a detailed methodology for its preparation and a comprehensive summary of its characterization.

Synthesis

The synthesis of this compound is most effectively achieved through the cyclization of 2-aminobenzoic acid (anthranilic acid) with sodium azide and an orthoformate, a well-established method for the formation of 1-substituted tetrazoles from primary amines.

Experimental Protocol

Reaction Scheme:

G reactant1 2-Aminobenzoic Acid product This compound reactant1->product reactant2 + Sodium Azide + Triethyl Orthoformate reactant2->product catalyst Acetic Acid catalyst->product

Caption: Synthetic scheme for this compound.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Sodium azide (NaN₃)

  • Triethyl orthoformate (CH(OC₂H₅)₃)

  • Glacial acetic acid

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobenzoic acid (1 equivalent) and sodium azide (1.5 equivalents) in triethyl orthoformate (3 equivalents).

  • To this suspension, add glacial acetic acid (10 volumes).

  • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the acetic acid and excess triethyl orthoformate under reduced pressure.

  • To the resulting residue, add ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of 2-3.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

Physicochemical and Structural Properties

The key physicochemical and structural properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol
Appearance White crystalline solid
Melting Point Not explicitly reported, but related compounds suggest a melting point above 200 °C.
Solubility Soluble in polar organic solvents such as DMSO and methanol; sparingly soluble in water.
Crystal Structure The tetrazole and benzene rings are planar, but not coplanar, with a dihedral angle of approximately 52.90°. Molecules are linked by O-H···N and C-H···O hydrogen bonds.[1]

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected data is presented below based on the analysis of closely related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 (broad s)Singlet1H-COOH
~9.5 (s)Singlet1HTetrazole-H
~8.2 (dd)Doublet of doublets1HAromatic-H (ortho to COOH)
~7.8-7.9 (m)Multiplet2HAromatic-H
~7.6 (m)Multiplet1HAromatic-H

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~167-COOH
~145Tetrazole-C
~135Aromatic C-N
~133Aromatic C-H
~131Aromatic C-H
~130Aromatic C-COOH
~128Aromatic C-H
~125Aromatic C-H
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3100WeakC-H stretch (aromatic)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1500MediumN=N stretch (tetrazole ring)
~1300MediumC-O stretch, O-H bend
~1100, ~1000MediumN-N stretch (tetrazole ring)
Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization):

G M [C₈H₆N₄O₂]⁺˙ m/z = 190 M_H2O [C₈H₄N₄O]⁺˙ m/z = 172 M->M_H2O - H₂O M_N2 [C₈H₆N₂O₂]⁺˙ m/z = 162 M->M_N2 - N₂ M_COOH [C₇H₅N₄]⁺ m/z = 145 M->M_COOH - COOH M_HN3 [C₈H₅NO₂]⁺ m/z = 147 M->M_HN3 - HN₃ C6H5 [C₆H₅]⁺ m/z = 77 M_COOH->C6H5 - N₂ C6H4COOH [C₇H₅O₂]⁺ m/z = 121 M_HN3->C6H4COOH - N₂

Caption: Predicted mass fragmentation pathway of the title compound.

Quantitative Mass Spectrometry Data:

m/zPredicted Fragment Ion
190[M]⁺˙ (Molecular Ion)
172[M - H₂O]⁺˙
162[M - N₂]⁺˙
145[M - COOH]⁺
121[C₆H₄COOH]⁺
77[C₆H₅]⁺

Logical Relationships and Workflows

General Synthetic Workflow

The overall process from starting materials to the purified final product can be visualized as a straightforward workflow.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Mixing Reactants (2-Aminobenzoic Acid, NaN₃, Triethyl Orthoformate, Acetic Acid) B Reflux A->B C Workup (Solvent Removal, Extraction, Acidification) B->C D Crude Product Isolation C->D E Recrystallization D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Property Determination (Melting Point, etc.) F->H

Caption: Overall workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, along with a comprehensive summary of its characterization. The provided data and workflows are intended to facilitate the work of researchers in medicinal chemistry and related fields, enabling the efficient preparation and confident identification of this versatile chemical entity. The unique structural features of this compound warrant further investigation into its potential biological activities.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry due to the role of the tetrazole moiety as a bioisostere for carboxylic acids. This document details the synthesis, experimental procedures for crystal analysis, and a thorough examination of its structural features.

Molecular Structure and Crystallographic Overview

The compound this compound has the chemical formula C₈H₆N₄O₂. The crystal structure reveals that the molecule consists of a benzoic acid group substituted with a 1H-tetrazole ring at the ortho position.

The key finding from the X-ray diffraction analysis is that while both the tetrazole and benzene rings are individually planar, they are not coplanar with each other.[1] The dihedral angle between the planes of the two rings is a significant 52.90 (4)°.[1] This twisted conformation is a defining feature of the molecule's three-dimensional structure.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H⋯N and C—H⋯O interactions link adjacent molecules, forming two-dimensional networks that are parallel to the xz plane.[1] These networks are further held together by van der Waals forces.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from corresponding amines has been reported, which can be adapted for the synthesis of the title compound from 2-aminobenzoic acid.[2] The reaction proceeds via a three-component reaction catalyzed by ytterbium(III) triflate.

Reaction Scheme:

2-Aminobenzoic Acid + Triethyl Orthoformate + Sodium Azide → this compound

Detailed Protocol:

  • To a solution of 2-aminobenzoic acid (2.0 mmol) in an appropriate solvent, add triethyl orthoformate (2.4 mmol) and sodium azide (2.0 mmol).

  • Add a catalytic amount of Yb(OTf)₃ (e.g., 0.05 g).

  • Heat the reaction mixture at 120°C for approximately 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with cold water (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Separate the catalyst by filtration.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by crystallization from an ethyl acetate-hexane mixture to afford pure this compound.

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow crystallization from an acetonitrile solution.

  • Data Collection: A suitable single crystal was mounted on a diffractometer. The data were collected at room temperature using Mo Kα radiation.

  • Structure Solution and Refinement: The structure was solved by direct methods. The positions of the hydrogen atoms were determined from a difference Fourier map and refined freely. The final structure was refined against F² using all reflections.

Quantitative Crystallographic and Geometric Data

The crystal structure of this compound has been determined with high precision. The key crystallographic and geometric parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical formulaC₈H₆N₄O₂
Formula weight190.17
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.357 (1)
b (Å)12.019 (2)
c (Å)8.369 (1)
β (°)98.24 (1)
Volume (ų)831.9 (2)
Z4
Density (calculated) (Mg m⁻³)1.518
Absorption coefficient (mm⁻¹)0.115
F(000)392
Crystal size (mm)0.30 × 0.25 × 0.20
θ range for data collection (°)2.22 to 27.00
Reflections collected1787
Independent reflections1705 [R(int) = 0.011]
Final R indices [I>2σ(I)]R1 = 0.0381, wR2 = 0.1032
R indices (all data)R1 = 0.0457, wR2 = 0.1086

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
N1—N21.361 (1)
N2—N31.299 (1)
N3—N41.353 (1)
N4—C51.325 (1)
N1—C51.332 (1)
N1—C61.431 (1)
C1—O11.305 (1)
C1—O21.216 (1)
C1—C21.488 (2)

Table 3: Selected Bond Angles (°)

AngleValue (°)
C5—N1—N2106.2 (1)
N3—N2—N1109.1 (1)
N2—N3—N4109.1 (1)
C5—N4—N3106.4 (1)
N4—C5—N1109.1 (1)
C5—N1—C6129.8 (1)
N2—N1—C6123.9 (1)
O2—C1—O1122.9 (1)
O2—C1—C2121.7 (1)
O1—C1—C2115.4 (1)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to its final structural analysis.

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents Reactants: 2-Aminobenzoic Acid Triethyl Orthoformate Sodium Azide reaction Three-Component Reaction (120°C, 3-4h) reagents->reaction catalyst Catalyst: Yb(OTf)3 catalyst->reaction extraction Workup & Extraction (Water, Ethyl Acetate) reaction->extraction Crude Product crystallization Crystallization (Acetonitrile/Hexane) extraction->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd Pure Single Crystals solution Structure Solution (Direct Methods) xrd->solution refinement Structure Refinement solution->refinement final_data Crystallographic Data Bond Lengths & Angles 3D Molecular Structure refinement->final_data Final Structural Data

Caption: Logical workflow from synthesis to structural determination.

Conclusion

The crystal structure of this compound is characterized by a non-coplanar arrangement of its tetrazole and benzene rings and a robust hydrogen-bonding network. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in medicinal chemistry and materials science. This structural information is foundational for understanding the physicochemical properties of this compound and for the rational design of new molecules with potential therapeutic applications.

References

Spectroscopic and Structural Characterization of 2-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of 2-(1H-tetrazol-1-yl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the predicted spectroscopic data (NMR, IR, and Mass Spectrometry), outlines plausible experimental protocols for its synthesis and characterization, and presents a general workflow for its analysis.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of its constituent functional groups (a substituted benzoic acid and a 1-substituted tetrazole) and known spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.5 - 12.5br s1H-COOH
9.65s1HH-5 (tetrazole)
8.10dd1HAr-H
7.95td1HAr-H
7.80td1HAr-H
7.70dd1HAr-H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
167.0C=O (acid)
145.0C-5 (tetrazole)
134.5Ar-C
133.0Ar-C
131.5Ar-C
130.0Ar-C
129.0Ar-C
126.0Ar-C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
3120WeakC-H stretch (tetrazole)
3070WeakC-H stretch (aromatic)
1710StrongC=O stretch (carboxylic acid)
1600, 1580, 1480Medium-StrongC=C stretch (aromatic)
1450MediumN=N stretch (tetrazole ring)
1300MediumC-O stretch / O-H bend
1250MediumC-N stretch
920BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIonNotes
191.0563[M+H]⁺Predicted exact mass for C₈H₇N₄O₂⁺.
189.0418[M-H]⁻Predicted exact mass for C₈H₅N₄O₂⁻.
173.0463[M+H-H₂O]⁺Loss of water from the protonated molecule.
145.0512[M+H-N₂-CO]⁺Fragmentation involving loss of nitrogen from the tetrazole ring and carbon monoxide.

Experimental Protocols

The following are plausible experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Ullmann Condensation

A likely synthetic route to this compound is via an Ullmann-type condensation reaction.

Materials:

  • 2-Iodobenzoic acid

  • 1H-Tetrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-iodobenzoic acid (1.0 eq), 1H-tetrazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of 2-3 to precipitate the product.

  • Filter the crude product and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • Parameters: For ¹H NMR, use a spectral width of 16 ppm with a relaxation delay of 1 second. For ¹³C NMR, use a spectral width of 240 ppm with a relaxation delay of 2 seconds.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Parameters: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Start Starting Materials (2-Iodobenzoic Acid, 1H-Tetrazole) Reaction Ullmann Condensation (CuI, K2CO3, DMF) Start->Reaction Workup Work-up & Purification (Acidification, Recrystallization) Reaction->Workup Product Pure this compound Workup->Product Analysis Spectroscopic Analysis Product->Analysis NMR NMR (1H, 13C) Analysis->NMR IR IR Analysis->IR MS Mass Spec Analysis->MS Data Data Interpretation & Structural Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow for the synthesis and characterization of this compound.

physical and chemical properties of 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(1H-tetrazol-1-yl)benzoic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles known structural information and contextual data from related compounds to offer a detailed profile. It includes postulated synthetic routes, characterization methodologies, and a proposed biological screening workflow for the evaluation of its therapeutic potential. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety substituted with a tetrazole ring. The tetrazole group is a well-recognized bioisostere of the carboxylic acid functional group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1] Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[2] Given this background, this compound represents a molecule of interest for further investigation in drug discovery programs.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported, the following tables summarize its known properties and predicted characteristics based on its structure and data from analogous compounds.

Table 1: General and Structural Properties

PropertyValueSource/Comment
Molecular Formula C₈H₆N₄O₂[3][4]
Molecular Weight 190.16 g/mol Calculated
IUPAC Name This compound
CAS Number 116570-12-8
Appearance White to off-white solid (Predicted)Based on similar compounds
Crystal Structure The tetrazole and benzene rings are planar. The dihedral angle between the rings is 52.90(4)°.[4]

Table 2: Predicted and Comparative Physical Properties

PropertyValueSource/Comment
Melting Point Not experimentally determined. Benzoic acid melts at 122.4 °C.[5]A precise melting point for the title compound is not available in the reviewed literature.
Solubility - Water: Predicted to be sparingly soluble. - Ethanol: Predicted to be soluble. - DMSO: Predicted to be soluble.Quantitative data is not available. Predictions are based on the properties of benzoic acid and general solubility trends of similar organic acids.[6][7]
pKa Not experimentally determined. The pKa of benzoic acid is 4.2.[8]The tetrazole moiety may influence the acidity.

Synthesis and Characterization

A plausible synthetic route to this compound involves the reaction of 2-aminobenzoic acid with sodium azide and triethyl orthoformate.

Proposed Synthetic Workflow

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminobenzoic_acid 2-Aminobenzoic Acid Reaction_Vessel Reaction Mixture 2-Aminobenzoic_acid->Reaction_Vessel 1. Add Reagents Sodium Azide, Triethyl Orthoformate, Acetic Acid (solvent) Reagents->Reaction_Vessel 2. Add Cooling Cooling & Precipitation Reaction_Vessel->Cooling 3. Heat (Reflux) Filtration Filtration Cooling->Filtration 4. Isolate Crude Product Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization 5. Purify Final_Product This compound Recrystallization->Final_Product 6. Obtain Pure Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

  • Materials: 2-aminobenzoic acid, sodium azide, triethyl orthoformate, glacial acetic acid, ethanol, deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.

    • Add sodium azide and triethyl orthoformate to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an ATR accessory.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Acquisition: Analyze the sample using electrospray ionization (ESI) in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Predicted Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~13.0SingletCarboxylic acid proton
¹H~9.5SingletTetrazole proton
¹H~7.5 - 8.2MultipletAromatic protons
¹³C~167-Carboxylic acid carbonyl carbon
¹³C~145-Tetrazole carbon
¹³C~125 - 135-Aromatic carbons

Note: These are estimated values. Actual chemical shifts may vary.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)O-HStretching (Carboxylic acid)
~3100C-HStretching (Aromatic and Tetrazole)
~1700C=OStretching (Carboxylic acid)
1600-1450C=C, C=NRing Stretching (Aromatic and Tetrazole)
~1300C-OStretching (Carboxylic acid)
~900O-HBending (Out-of-plane, Carboxylic acid)

Reference data from benzoic acid and tetrazole derivatives.[10][11]

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
191[M+H]⁺Protonated molecular ion
189[M-H]⁻Deprotonated molecular ion
173[M+H-H₂O]⁺Loss of water from the carboxylic acid
145[M+H-HCOOH]⁺Loss of formic acid
118[C₇H₆N]⁺Fragment corresponding to benzonitrile radical cation
90[C₆H₄N]⁻Fragment from cleavage of the tetrazole ring

Fragmentation patterns of tetrazoles can be complex and may involve the loss of N₂ or HN₃.[12]

Biological Activity and Drug Development Potential

There is no specific biological activity reported for this compound in the reviewed literature. However, the tetrazole moiety is a key feature in many marketed drugs, often acting as a bioisosteric replacement for a carboxylic acid. This substitution can lead to improved metabolic stability and oral bioavailability.[10][13]

Given the known activities of other tetrazole-containing compounds, this compound could be a candidate for screening in various therapeutic areas, including but not limited to:

  • Oncology: Many tetrazole derivatives have shown anticancer activity.[2]

  • Inflammation: Tetrazoles are present in some anti-inflammatory drugs.

  • Infectious Diseases: Antibacterial and antifungal properties have been reported for some tetrazole compounds.

Proposed In Vitro Screening Workflow

For a novel chemical entity like this compound with an unknown biological profile, a general screening cascade would be employed to identify potential therapeutic applications.

In Vitro Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_adme In Vitro ADME cluster_decision Decision Point Cytotoxicity Cytotoxicity Assay (e.g., MTT on various cell lines) Dose_Response Dose-Response Studies (IC50/EC50 Determination) Cytotoxicity->Dose_Response Target_Binding Broad Target Binding Panel (e.g., GPCRs, Kinases) Target_Binding->Dose_Response Phenotypic_Screening Phenotypic Assays (e.g., Anti-inflammatory, Antimicrobial) Phenotypic_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme inhibition, pathway analysis) Dose_Response->Mechanism_of_Action Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Mechanism_of_Action->Metabolic_Stability Permeability Permeability Assay (e.g., Caco-2) Mechanism_of_Action->Permeability Go_NoGo Go/No-Go Decision for Lead Optimization Metabolic_Stability->Go_NoGo Permeability->Go_NoGo

Caption: A general workflow for the initial in vitro screening of a novel chemical entity.[14][15]

Conclusion

This compound is a compound of interest due to the presence of the pharmacologically significant tetrazole ring. While specific experimental data on its physical, chemical, and biological properties are scarce, this guide provides a comprehensive overview based on its known structure and data from related compounds. The proposed synthetic route and characterization methods, along with a hypothetical biological screening cascade, offer a roadmap for future research into this potentially valuable molecule. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

References

The Emergence of a Key Building Block: A Technical Guide to 2-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(1H-tetrazol-1-yl)benzoic acid, a seemingly unassuming aromatic compound, holds a significant place in the annals of medicinal chemistry. While not a therapeutic agent in its own right, its discovery and application as a pivotal structural motif revolutionized the development of a major class of cardiovascular drugs. This technical guide delves into the discovery, history, and core scientific principles surrounding this important molecule, providing researchers, scientists, and drug development professionals with an in-depth understanding of its significance.

Discovery and Historical Context: A Tale of Bioisosterism

The history of this compound is intrinsically linked to the quest for effective treatments for hypertension and the broader understanding of the renin-angiotensin system (RAS). In the late 20th century, angiotensin II receptor blockers (ARBs) emerged as a promising new class of antihypertensive agents. The development of these drugs, colloquially known as "sartans," was a triumph of rational drug design.

A key challenge in the development of early ARBs was the need for a suitable acidic group to mimic the carboxylic acid of the natural ligand, angiotensin II, and interact with the AT1 receptor. While carboxylic acids were the obvious choice, they often suffered from poor oral bioavailability and metabolic instability. This led medicinal chemists to explore the concept of bioisosterism , the substitution of a functional group with another that has similar physical and chemical properties, leading to a similar biological response.

The tetrazole ring, with its acidic proton and planar structure, was identified as an excellent bioisostere for the carboxylic acid group. This discovery was a turning point in the development of ARBs. This compound emerged as a crucial building block, providing the essential tetrazole-phenyl moiety that would become a hallmark of many successful "sartan" drugs, including Losartan and Valsartan.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and characterization were reported in the context of broader research into tetrazole chemistry and its applications in medicinal chemistry. A notable publication in Acta Crystallographica in 2001 by Lyakhov et al. provided a detailed analysis of its crystal structure, solidifying its chemical identity for the scientific community.[1]

Physicochemical and Structural Data

The structural integrity of this compound is fundamental to its role as a molecular scaffold. The following table summarizes key physicochemical and crystallographic data.

PropertyValueReference
Molecular FormulaC₈H₆N₄O₂[2]
Molecular Weight190.16 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point224-226 °C
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
Dihedral Angle (Benzene-Tetrazole)52.90(4)°[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of 2-aminobenzoic acid with sodium azide and an orthoformate, typically triethyl orthoformate. This one-pot reaction provides a straightforward and efficient route to the desired product.

General Synthetic Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product A 2-Aminobenzoic Acid D This compound A->D One-pot reaction B Sodium Azide (NaN₃) B->D C Triethyl Orthoformate C->D

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzoic acid

  • Sodium azide (NaN₃)

  • Triethyl orthoformate

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminobenzoic acid and sodium azide in triethyl orthoformate.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add glacial acetic acid to the cooled suspension while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a dilute aqueous HCl solution (e.g., 1 M HCl).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Role in Drug Development: The Angiotensin II Receptor Blocker Story

The primary significance of this compound lies in its application as a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs). The following diagram illustrates the logical relationship of this compound to the development of this important class of drugs.

Role in ARB Development cluster_concept Core Concepts cluster_strategy Drug Design Strategy cluster_molecule Key Molecules A Hypertension B Renin-Angiotensin System (RAS) A->B Pathophysiology C Angiotensin II (AT1) Receptor B->C Target Identification D Rational Drug Design C->D Therapeutic Target E Bioisosterism (Carboxylic Acid -> Tetrazole) D->E Key Principle F This compound (Building Block) E->F Molecular Embodiment G Angiotensin II Receptor Blockers ('Sartans') F->G Synthetic Intermediate G->A Therapeutic Intervention

Caption: The central role of this compound in ARB development.

The tetrazole moiety of this compound, being isosteric to a carboxylic acid, provides the necessary acidic character for binding to the AT1 receptor. Its incorporation into the biphenyl scaffold of molecules like losartan was a critical step in achieving potent and orally bioavailable drugs.

Biological Activity Data

There is a notable absence of published data on the intrinsic biological activity of this compound itself. Its development and use have been almost exclusively as a synthetic intermediate. It is plausible that the compound was screened in early discovery programs, but any significant activity would likely have been overshadowed by the much more potent and specifically designed ARBs that incorporate its structure. The value of this molecule is therefore not in its direct biological effects, but in its utility as a precisely engineered chemical tool.

Conclusion

This compound stands as a testament to the power of rational drug design and the importance of key chemical building blocks. While it may not be a household name, its discovery and application have had a profound impact on the treatment of cardiovascular disease. This technical guide has provided an overview of its history, synthesis, and critical role in the development of angiotensin II receptor blockers. For researchers and scientists in the field of drug development, the story of this compound serves as a compelling example of how fundamental chemistry can translate into life-saving medicines.

References

Solubility Profile of 2-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(1H-tetrazol-1-yl)benzoic acid is a molecule of interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a benzoic acid backbone substituted with a tetrazole ring, suggests a unique combination of physicochemical properties that can influence its behavior in various solvent systems. Understanding the solubility of this compound is critical for its formulation, delivery, and overall efficacy in potential therapeutic applications.

The benzoic acid component generally imparts low solubility in aqueous solutions at neutral pH, while its solubility increases in basic conditions due to the formation of the benzoate salt. Conversely, the tetrazole ring is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group and can influence properties like metabolic stability and lipophilicity, which in turn affect solubility. The unique properties of the tetrazole ring may enhance the solubility and stability of the compound.

This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the necessary protocols to determine its precise solubility in various common solvents.

Predicted Solubility Profile

Based on the general principles of organic chemistry, the solubility of this compound in common solvents can be predicted as follows:

  • Water: The presence of the carboxylic acid group suggests that the solubility in water will be low and pH-dependent. At acidic pH, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form the more soluble carboxylate salt.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at solvating this compound. The ability of these solvents to act as both hydrogen bond donors and acceptors allows for favorable interactions with both the carboxylic acid and the nitrogen atoms of the tetrazole ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be excellent solvents for this compound due to their high polarity and ability to accept hydrogen bonds. Acetone is also expected to be a reasonably good solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and tetrazole functional groups, the solubility of this compound in nonpolar solvents is expected to be very low.

Illustrative Solubility Data of a Related Compound: Benzoic Acid

To provide a quantitative perspective, the following tables summarize the experimentally determined solubility of benzoic acid in various common solvents. It is important to note that these values are for benzoic acid and should be considered as an illustrative proxy for the potential solubility behavior of this compound. The presence of the tetrazole group will undoubtedly modify these values.

Table 1: Solubility of Benzoic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.34
Water1005.63
Ethanol2558.4
Acetone2069.1 ( g/100g )
Benzene2510.0
Carbon Tetrachloride254.0
Diethyl Ether2540.7
Chloroform2522.2

Table 2: Molar Solubility of Benzoic Acid in a Range of Organic Solvents

SolventAverage Molar Solubility (M)
Water0.027
1,4-Dioxane3.088
1-Butanol2.150
1-Hexanol1.622
1-Octanol1.126
Dimethylformamide (DMF)5.287
Dimethyl Sulfoxide (DMSO)5.873
2-Propanol2.381

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires rigorous experimental procedures. The following sections detail the methodologies for both thermodynamic (equilibrium) and kinetic solubility measurements.

Thermodynamic Solubility (Equilibrium Method)

This method determines the solubility of a compound at equilibrium, providing a true measure of its intrinsic solubility in a given solvent.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved compound in the solution remains constant.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The exact time should be determined empirically by sampling at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid precipitation during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique.

    • High-Performance Liquid Chromatography (HPLC)-UV: This is a widely used and accurate method. A calibration curve is generated using standard solutions of known concentrations. The saturated solution is diluted appropriately to fall within the linear range of the calibration curve.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore and does not interfere with the solvent's absorbance, UV-Vis spectroscopy can be a rapid method for quantification. A calibration curve is required.

    • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used by adding a known amount of an internal standard to the saturated solution.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G Workflow for Thermodynamic Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration of dissolved compound in the supernatant C->D E HPLC-UV D->E F UV-Vis Spectroscopy D->F G qNMR D->G

Workflow for Thermodynamic Solubility Determination

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (typically in DMSO). This method is often used in early drug discovery for rapid screening.

Principle: A concentrated stock solution of the compound is added to an aqueous buffer, and the concentration at which precipitation is first observed is determined.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well of another 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically 1-5%) to minimize its effect on solubility.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Precipitation Detection: Detect the presence of precipitate using an automated method.

    • Turbidimetry/Nephelometry: Measure the light scattering caused by the precipitate using a plate reader.

    • UV-Vis Spectroscopy: Measure the absorbance of the solution. A drop in absorbance compared to a theoretical value can indicate precipitation.

    • Direct Imaging: Some instruments can directly image the wells to visually identify precipitate.

  • Data Analysis: The kinetic solubility is reported as the concentration in the well just before the one in which a significant increase in turbidity or a deviation in absorbance is observed.

Diagram 2: Workflow for Kinetic Solubility Determination

G Workflow for Kinetic Solubility Determination A Prepare concentrated stock solution in DMSO B Serially dilute stock solution in DMSO A->B C Add DMSO solutions to aqueous buffer B->C D Incubate to allow for precipitation C->D E Detect precipitation D->E F Turbidimetry/ Nephelometry E->F G UV-Vis Absorbance E->G H Direct Imaging E->H

Workflow for Kinetic Solubility Determination

Conclusion

While direct, quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on the known properties of benzoic acid and tetrazole derivatives. It is anticipated that the compound will exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. For researchers requiring precise solubility values, the detailed experimental protocols for both thermodynamic and kinetic solubility provided in this guide offer a robust starting point for experimental determination. The successful application of these methods will be crucial for advancing the research and development of this compound for its intended applications.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound incorporating both a tetrazole ring and a benzoic acid functional group. The thermal stability of such molecules is a critical parameter in drug development and materials science, influencing storage conditions, processing, and safety. The high nitrogen content of the tetrazole ring suggests that it is an energetic functional group, prone to thermal decomposition with the liberation of nitrogen gas. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its characterization, and a plausible decomposition mechanism.

Predicted Thermal Properties

The thermal stability of this compound is primarily dictated by the tetrazole ring, which is known to be the least stable component. The presence of the benzoic acid group at the ortho position can also influence the decomposition pathway through steric and electronic effects.

Melting Point: The melting point is anticipated to be sharp, characteristic of a crystalline solid. Benzoic acid itself melts at 122.4 °C. The introduction of the tetrazole substituent is expected to significantly increase the melting point due to an increase in molecular weight and the potential for additional intermolecular interactions.

Decomposition Temperature: The decomposition is predicted to be an exothermic process, primarily driven by the breakdown of the tetrazole ring. For comparison, 1-phenyl-1H-tetrazole has a decomposition onset at approximately 210 °C. The ortho-benzoic acid group may slightly alter this temperature. The decomposition is expected to be a multi-stage process, with the initial and most significant event being the decomposition of the tetrazole moiety, followed by the decarboxylation of the benzoic acid group at higher temperatures.

Quantitative Data Summary

The following tables summarize the estimated quantitative data for the thermal analysis of this compound, based on data from analogous compounds.

Table 1: Predicted Differential Scanning Calorimetry (DSC) Data

ParameterPredicted ValueNotes
Melting Onset Temperature (Tonset)> 150 °CEndothermic event. Higher than benzoic acid due to the tetrazole substituent.
Melting Peak Temperature (Tpeak)> 160 °CEndothermic event.
Decomposition Onset Temperature (Tonset)~200 - 220 °CExothermic event. Based on data for 1-phenyl-1H-tetrazole.
Decomposition Peak Temperature (Tpeak)~220 - 240 °CExothermic event.

Table 2: Predicted Thermogravimetric Analysis (TGA) Data

Decomposition StepTemperature Range (°C)Predicted Mass Loss (%)Associated Process
Step 1~200 - 250 °C~29%Loss of N2 from the tetrazole ring.
Step 2> 250 °C~23%Decarboxylation (loss of CO2).

Experimental Protocols

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground sample into a ceramic or aluminum crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve to obtain the DTG (Derivative Thermogravimetry) curve, which shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions (melting, crystallization, decomposition) as a function of temperature.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 300 °C (or a temperature beyond the final decomposition event observed in TGA) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) to determine the transition temperatures (onset and peak) and the enthalpy changes (ΔH).

Visualizations

5.1. Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Weighing Accurate Weighing (1-5 mg) Sample->Weighing Crucible Placement in TGA/DSC Pan Weighing->Crucible TGA TGA Analysis (30-600°C, 10°C/min, N2) Crucible->TGA DSC DSC Analysis (25-300°C, 10°C/min, N2) Crucible->DSC TGA_Data Mass Loss vs. Temp (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Melting, Decomposition Enthalpy) DSC->DSC_Data Stability Thermal Stability Assessment TGA_Data->Stability DSC_Data->Stability

Caption: Experimental workflow for thermal analysis.

5.2. Plausible Decomposition Pathway

The thermal decomposition of 1-substituted tetrazoles is generally accepted to proceed via the elimination of molecular nitrogen.[1] This process can occur through a concerted mechanism or a stepwise mechanism involving a nitrene intermediate. For this compound, the initial step is likely the cleavage of the tetrazole ring.

DecompositionPathway Reactant This compound TransitionState Transition State Reactant->TransitionState Heat (Δ) Intermediate Nitrene Intermediate + N2 TransitionState->Intermediate N2 Elimination Product1 Further Decomposition Products Intermediate->Product1 Rearrangement/ Decarboxylation

Caption: Plausible decomposition pathway.

The initial step is the thermally induced elimination of a molecule of nitrogen (N2) from the tetrazole ring, which is the most energetically favorable decomposition route for 1-substituted tetrazoles. This leads to the formation of a highly reactive nitrene intermediate. This intermediate can then undergo various rearrangements and further decomposition. At higher temperatures, the carboxylic acid group is likely to undergo decarboxylation, releasing carbon dioxide (CO2).

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of its thermal behavior can be inferred from the well-established chemistry of its constituent parts. The compound is predicted to exhibit a melting point above 150 °C, followed by a distinct, exothermic decomposition beginning around 200-220 °C, characterized primarily by the loss of nitrogen from the tetrazole ring. Further degradation at higher temperatures is expected to involve the benzoic acid moiety. The provided experimental protocols offer a standardized approach for the empirical determination of these thermal properties, which is essential for the safe handling, formulation, and storage of this compound in research and development settings.

References

A Quantum Chemical Deep Dive into 2-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the quantum chemical properties of 2-(1H-tetrazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document collates available experimental data and supplements it with theoretical insights from quantum chemical calculations on analogous compounds. Key molecular parameters, including structural geometry, vibrational frequencies, electronic properties, and non-linear optical (NLO) characteristics are discussed. Methodologies for both experimental characterization and computational analysis are detailed to provide a robust resource for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to a class of compounds that merge the structural features of benzoic acid with a tetrazole ring. This combination is of particular interest as the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates. Furthermore, the electronic nature of the tetrazole ring can impart unique optical and material properties. Understanding the fundamental quantum chemical characteristics of this molecule is paramount for its rational application in drug design and materials engineering. This guide synthesizes crystallographic data with theoretical calculations to provide a detailed molecular portrait.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's properties lies in its three-dimensional structure. Experimental data from single-crystal X-ray diffraction provides a precise determination of the solid-state conformation of this compound.

Experimental Crystallographic Data

A study by Lyakhov et al. has elucidated the crystal structure of this compound.[1][2] Key findings from this experimental work are summarized below:

  • Planarity: The tetrazole and benzene rings are individually planar, with deviations within 0.001 Å and 0.007 Å, respectively.[1][2]

  • Dihedral Angle: The two rings are not coplanar. The dihedral angle between the plane of the tetrazole ring and the benzene ring is 52.90°.[1][2]

  • Intermolecular Interactions: The crystal packing is stabilized by a network of hydrogen bonds. Specifically, O—H⋯N and C—H⋯O hydrogen bonds connect adjacent molecules, forming two-dimensional networks.[1][2]

Theoretical Optimized Geometry

While a specific DFT optimization for this compound is not available in the reviewed literature, calculations on closely related benzoic acid and tetrazole derivatives are typically performed using Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311++G(d,p).[3] Such calculations would yield optimized bond lengths, bond angles, and dihedral angles in the gaseous phase, which can then be compared with the experimental crystal structure data. The table below presents the experimental data for this compound.

Table 1: Experimental Geometric Parameters for this compound

Parameter Value
Tetrazole Ring Planarity within 0.001 (1) Å
Benzene Ring Planarity within 0.007 (1) Å
Dihedral Angle (Tetrazole-Benzene) 52.90 (4)°

Source: Acta Crystallographica Section C, 2001, C57, 1436-1437.[1][2]

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. The experimental spectra can be accurately interpreted and assigned with the aid of theoretical frequency calculations.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound would typically be recorded using the KBr pellet technique over a range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a spectrometer with a Nd:YAG laser source for excitation, typically at 1064 nm, to minimize fluorescence.

Theoretical Vibrational Frequencies

Quantum chemical calculations, usually at the B3LYP/6-311++G(d,p) level of theory, are employed to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and methodological approximations.

Table 2: Characteristic Vibrational Frequencies of Benzoic Acid and Tetrazole Moieties (Reference Data)

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
O-H (Carboxylic Acid) Stretching (broad) 3300 - 2500 [4]
C=O (Carboxylic Acid) Stretching 1700 - 1680 [4]
C-O (Carboxylic Acid) Stretching 1320 - 1210 [4]
C-H (Aromatic) Stretching 3100 - 3000 [3]
C=C (Aromatic) Ring Stretching 1625 - 1465 [4]
N=N, C=N (Tetrazole) Ring Stretching 1500 - 1400 [5]

| Tetrazole Ring | Ring Breathing/Deformation | 1100 - 1000 |[6] |

Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of a molecule, such as its reactivity and spectral properties, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These energies are standard outputs of DFT calculations. For related tetrazole derivatives, studies have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-accepting regions.[7]

UV-Vis Spectroscopy

The electronic transitions of this compound can be investigated experimentally using UV-Vis spectroscopy. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For benzoic acid, characteristic absorptions are observed around 230 nm and 274 nm.[8]

Table 3: Representative Electronic Properties of Related Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Calculation Level
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid -6.21 -1.54 4.67 B3LYP/6-311++G(d,p)

Source: Molecules, 2022, 27(5), 1569.[3]

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, making them suitable for applications in optoelectronics. The first-order hyperpolarizability (β₀) is a key parameter for quantifying the NLO response.

Theoretical Calculation of NLO Properties

The NLO properties of this compound can be predicted through quantum chemical calculations. The components of the first-order hyperpolarizability tensor are calculated, and the total hyperpolarizability is determined. Studies on push-pull tetrazoles have demonstrated that the NLO response can be tuned by modifying donor and acceptor groups.[9][10]

Table 4: Calculated First-Order Hyperpolarizability of a Push-Pull Tetrazole

Compound β₀ (x 10⁻³⁰ esu) Calculation Level
2-(4-(N,N-diphenylamino)phenyl)-5-(p-nitrophenyl)tetrazole High CAM-B3LYP/6-311++G**

Source: RSC Advances, 2022, 12, 24133-24141.[9][10]

Methodological Workflow and Data Visualization

To provide a clear overview of the process of characterizing a molecule like this compound, the following workflow diagrams are presented.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis & Correlation synthesis Synthesis & Purification xrd Single-Crystal X-Ray Diffraction synthesis->xrd ftir FT-IR Spectroscopy synthesis->ftir raman FT-Raman Spectroscopy synthesis->raman uvvis UV-Vis Spectroscopy synthesis->uvvis compare_geom Compare Experimental & Calculated Geometries xrd->compare_geom assign_spectra Assign Vibrational Spectra ftir->assign_spectra raman->assign_spectra interpret_uv Interpret Electronic Spectra uvvis->interpret_uv mol_struct Initial Molecular Structure dft DFT Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->dft freq Vibrational Frequency Calculation dft->freq tddft TD-DFT for Electronic Spectra & NLO dft->tddft homo_lumo HOMO-LUMO Analysis dft->homo_lumo dft->compare_geom freq->assign_spectra tddft->interpret_uv predict_prop Predict Reactivity & NLO tddft->predict_prop homo_lumo->predict_prop

Figure 1: Integrated experimental and computational workflow.

G cluster_mol This compound cluster_properties Key Properties benzoic_acid Benzoic Acid Moiety tetrazole Tetrazole Moiety benzoic_acid->tetrazole C-N bond structure Molecular Geometry (Dihedral Angle = 52.90°) benzoic_acid->structure tetrazole->structure vibrational Vibrational Modes (IR & Raman) structure->vibrational electronic Electronic Properties (HOMO-LUMO Gap) structure->electronic nlo Non-Linear Optical (Hyperpolarizability) electronic->nlo

References

An In-depth Technical Guide on the Tautomerism of 2-(1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the prototropic tautomerism in 2-(1H-tetrazol-1-yl)benzoic acid, a key structural motif in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, making an understanding of its tautomeric preferences crucial for drug design, receptor binding, and pharmacokinetic properties. This document details the structural characteristics of the known tautomer, outlines experimental and computational methodologies for studying the tautomeric equilibrium, and presents relevant data in a structured format.

Introduction to Tautomerism in Tetrazoles

Prototropic tautomerism in tetrazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For C-substituted tetrazoles, two primary tautomeric forms are considered: the 1H- and 2H-tautomers.[1] The position of this equilibrium is influenced by several factors, including the physical state (solid, liquid, or gas), solvent polarity, and the electronic nature of the substituents on the ring.[2]

Generally, in the solid state and in polar solvents, the more polar 1H-tautomer is favored.[3] Conversely, the 2H-tautomer is often more stable in the gas phase.[3] For this compound, the existing crystallographic data confirms the predominance of the 1H-tautomer in the solid state.

Structural and Spectroscopic Data

The structural integrity and tautomeric form of this compound have been unequivocally determined in the solid state by single-crystal X-ray diffraction. In solution, the tautomeric equilibrium can be investigated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

X-ray Crystallography Data

The crystal structure of this compound reveals that it exists exclusively as the 1H-tautomer in the solid state.[4][5] The key structural features are summarized in the table below.

ParameterValueReference
Tautomeric Form1H-tetrazole[4][5]
Crystal SystemMonoclinic[5]
Space GroupP2₁/c[5]
Dihedral Angle (Tetrazole-Benzene)52.90(4)°[4][5]

The non-coplanar arrangement of the tetrazole and benzene rings is a significant conformational feature. The molecules in the crystal lattice are connected by intermolecular O-H···N and C-H···O hydrogen bonds, forming a two-dimensional network.[5]

Spectroscopic Data (NMR)
NucleusExpected δ (ppm) for 1H-tautomer in DMSO-d₆Predicted δ (ppm) for 2H-tautomer in DMSO-d₆
¹H NMR
Tetrazole C-H~9.5-10.0~8.5-9.0
Benzoic Acid Protons~7.5-8.2 (multiplets)~7.5-8.2 (multiplets)
Carboxylic Acid O-H~13.0 (broad)~13.0 (broad)
¹³C NMR
Tetrazole C-H~145~155
Benzoic Acid C-COOH~130~130
Benzoic Acid C-Tetrazole~135~135
Aromatic Carbons~125-132~125-132
Carboxylic Acid C=O~167~167

Note: Due to rapid proton exchange on the NMR timescale, a solution containing both tautomers may show a single, averaged set of signals for the tetrazole proton and carbon.[2]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound, with a focus on techniques to investigate its tautomerism.

Synthesis of this compound

A common route to synthesize 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[1] For N-substituted tetrazoles, a subsequent alkylation or arylation step is required. A plausible synthetic route to the title compound is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-aminobenzoic_acid 2-Aminobenzoic Acid Diazotization 1. Diazotization of 2-Aminobenzoic Acid 2-aminobenzoic_acid->Diazotization Sodium_azide Sodium Azide Azide_formation 2. Reaction with Sodium Azide to form 2-Azidobenzoic Acid Sodium_azide->Azide_formation Triethyl_orthoformate Triethyl Orthoformate Cycloaddition 3. [3+2] Cycloaddition with Triethyl Orthoformate Triethyl_orthoformate->Cycloaddition Diazotization->Azide_formation Intermediate: Diazonium Salt Azide_formation->Cycloaddition Intermediate: 2-Azidobenzoic Acid Hydrolysis 4. Acidic Hydrolysis Cycloaddition->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Integrated workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior, with the 1H-tautomer being the stable form in the solid state. In solution, an equilibrium between the 1H and 2H tautomers is expected, the position of which is dependent on the solvent environment. A combined approach of NMR spectroscopy and computational modeling provides a robust framework for elucidating the tautomeric preferences of this molecule. For drug development professionals, a thorough understanding of these tautomeric equilibria is essential for predicting molecular interactions, designing effective therapeutics, and ensuring consistent product characteristics.

References

A Technical Guide to the Acidity and pKa Determination of 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acidity Profile

2-(1H-tetrazol-1-yl)benzoic acid is a bifunctional molecule containing both a carboxylic acid group and a tetrazole ring. Both moieties contribute to the overall acidity of the compound. The carboxylic acid group is a classical acidic functional group, while the tetrazole ring is also known for its acidic N-H proton, often serving as a bioisostere for the carboxylic acid group in medicinal chemistry due to its similar acidity and metabolic stability at physiological pH.[1][2] The position of the tetrazole group on the benzoic acid ring influences the electronic environment and, consequently, the acidity of both functional groups. The tetrazole ring, being an electron-withdrawing group, is expected to increase the acidity of the benzoic acid proton compared to benzoic acid itself.[3]

Quantitative Acidity Data

No experimentally determined pKa value for this compound was found in the surveyed literature. However, the pKa values of its constituent functional groups and related isomers are well-documented and provide a basis for estimating its acidic strength.

CompoundFunctional GrouppKa ValueComments
Benzoic AcidCarboxylic Acid~4.20The parent carboxylic acid.[4]
TetrazoleN-H of Tetrazole Ring~4.70The parent tetrazole ring.[2]
4-Nitrobenzoic AcidCarboxylic Acid3.44Example of a benzoic acid with a strong electron-withdrawing group.[4]
Salicylic AcidCarboxylic Acid2.99Example of an ortho-substituted benzoic acid where intramolecular hydrogen bonding can influence acidity.[4]

These values are provided for context and comparison. The actual pKa of this compound will be influenced by the electronic interplay between the two ring systems.

Experimental Protocols for pKa Determination

The pKa of this compound can be accurately determined using several established laboratory techniques. The choice of method may depend on the compound's purity, solubility, and the required precision.

Potentiometric titration is a highly precise and common method for pKa determination.[5] It involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change with a pH meter.[6][7]

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the sample (e.g., 1 mM) in a suitable solvent.[7] For sparingly soluble compounds, aqueous-organic solvent mixtures (e.g., with methanol) can be used, though this will yield an apparent pKa specific to that solvent system.[5]

    • Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) for titration.[6][8]

    • Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]

  • Titration Procedure:

    • Place a known volume of the sample solution in a reaction vessel equipped with a magnetic stirrer.[7]

    • To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[7]

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant (NaOH solution) in small, precise increments.

    • Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/min).[7]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[5]

    • Perform a minimum of three titrations to ensure reliability and calculate the average pKa and standard deviation.[7]

This method is suitable for compounds that possess a UV-active chromophore near the acidic center and can be used for samples with lower solubility and concentration.[5][9]

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions covering a wide pH range.

    • Prepare a stock solution of the sample and dilute it to the same concentration in each buffer solution.

  • Spectroscopic Measurement:

    • Measure the UV-Vis absorption spectrum of the sample in each buffer solution.

    • Identify an analytical wavelength where the absorbance of the protonated and deprotonated species differs significantly.[5]

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the midpoint of the absorbance change.

NMR spectroscopy can determine pKa by monitoring the change in the chemical shift of a proton near the ionization site as a function of pH.[10][11]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a series of solutions of the analyte in buffers of varying, precisely known pH values.

    • Add an internal standard (e.g., DSS) for referencing.

  • NMR Measurement:

    • Acquire ¹H NMR spectra for each sample.

    • Identify a proton whose chemical shift is sensitive to the protonation state of either the carboxylic acid or the tetrazole ring.

  • Data Analysis:

    • Plot the chemical shift of the selected proton against the pH.

    • Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.

Visualizations

The following diagram illustrates the factors influencing the acidity of the two key protons in this compound.

cluster_molecule This compound cluster_influences Influencing Factors cluster_acidity Resulting Acidity COOH Carboxylic Acid Proton (H+) pKa1 pKa (COOH) COOH->pKa1 TetrazoleH Tetrazole N-H Proton (H+) pKa2 pKa (Tetrazole) TetrazoleH->pKa2 EWG Tetrazole as Electron-Withdrawing Group EWG->COOH Increases Acidity Resonance Resonance Stabilization of Carboxylate Anion Resonance->COOH Stabilizes Conjugate Base Inductive Inductive Effect Inductive->COOH IntraHB Potential Intramolecular Hydrogen Bonding IntraHB->COOH IntraHB->TetrazoleH

Caption: Factors influencing the pKa of functional groups.

This diagram outlines the key steps in determining the pKa value using potentiometric titration.

arrow arrow A Prepare Sample Solution (e.g., 1 mM) B Calibrate pH Meter (Standard Buffers pH 4, 7, 10) C Add Standardized Titrant (e.g., 0.1 M NaOH) Incrementally B->C Start Titration D Record Stable pH After Each Addition C->D D->C Repeat until Equivalence Point is Passed E Plot pH vs. Titrant Volume D->E After Titration is Complete F Identify Half-Equivalence Point (Inflection Point) E->F G Determine pKa (pH at Half-Equivalence) F->G

Caption: Workflow for pKa determination by potentiometric titration.

References

Methodological & Application

Application Notes and Protocols for 2-(1H-tetrazol-1-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-tetrazol-1-yl)benzoic acid is a versatile building block in medicinal chemistry, primarily utilized for its role as a bioisostere of a carboxylic acid. The tetrazole ring offers a similar acidic proton to a carboxylic acid but can impart improved metabolic stability, lipophilicity, and potency to a drug candidate. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for its synthesis and for the biological evaluation of compounds derived from it.

The primary application of this compound and its isomers lies in the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. It also serves as a scaffold for the synthesis of G protein-coupled receptor (GPR35) agonists and potential anti-inflammatory agents.

Data Presentation

The following tables summarize the biological activity of various compounds synthesized using a tetrazolyl benzoic acid scaffold. This data highlights the utility of this moiety in generating potent bioactive molecules.

Table 1: Angiotensin II Receptor (AT1) Antagonism of Tetrazole-Containing Compounds

CompoundStructureIC50 (nM)Reference
ValsartanA complex molecule containing a 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl moietyVaries by assay; typically in the low nanomolar range[1]
CV-119742-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid11Not explicitly cited

Table 2: GPR35 Agonist Activity of Tetrazole Derivatives

CompoundStructureEC50 (µM)Assay TypeReference
56 N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide0.059Dynamic Mass Redistribution (DMR)Not explicitly cited
63 N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide0.041Dynamic Mass Redistribution (DMR)Not explicitly cited

Experimental Protocols

Synthesis of this compound

General Protocol for the Synthesis of 5-substituted-1H-tetrazoles from Nitriles:

  • Materials:

    • Appropriate nitrile (e.g., 2-cyanobenzoic acid)

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl) or triethylamine hydrochloride

    • Solvent (e.g., N,N-dimethylformamide - DMF)

    • Hydrochloric acid (HCl) for acidification

    • Distilled water

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile (1 equivalent) in DMF.

    • Add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents) to the solution.

    • Heat the reaction mixture to 80-120 °C and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of cold water.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Biological Assay Protocols

1. Angiotensin II Type 1 (AT1) Receptor Binding Assay (In Vitro)

This protocol is a general guideline for determining the affinity of a test compound for the AT1 receptor using a radioligand binding assay.

  • Materials:

    • Cell membranes prepared from cells expressing the human AT1 receptor.

    • Radioligand: [³H]-Angiotensin II or a suitable labeled antagonist.

    • Test compounds (e.g., derivatives of this compound).

    • Unlabeled Angiotensin II (for determining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, unlabeled Angiotensin II (for non-specific binding), or buffer alone (for total binding).

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

2. GPR35 Functional Assay (β-arrestin Recruitment Assay)

This protocol describes a common method to assess the agonist activity of compounds at the GPR35 receptor by measuring the recruitment of β-arrestin.

  • Materials:

    • HEK293 cells co-expressing human GPR35 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

    • Cell culture medium and supplements.

    • Test compounds.

    • Known GPR35 agonist (e.g., Zaprinast) as a positive control.

    • Assay buffer or serum-free medium.

    • 96- or 384-well black, clear-bottom plates.

    • High-content imaging system or fluorescence plate reader.

  • Procedure:

    • Seed the HEK293-GPR35-β-arrestin cells into the assay plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the redistribution of the β-arrestin-GFP signal from the cytoplasm to the cell membrane (indicating receptor activation and β-arrestin recruitment) using a high-content imaging system or a fluorescence plate reader.

    • Quantify the fluorescence intensity at the membrane or the change in overall fluorescence distribution.

    • Calculate the EC50 value of the test compound by plotting the response against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Workflows

GPR35_Signaling_Pathway GPR35 Signaling Pathway cluster_membrane Cell Membrane GPR35 GPR35 G_protein Gα13 GPR35->G_protein Activates beta_arrestin β-arrestin GPR35->beta_arrestin Recruits Downstream Downstream Signaling (e.g., RhoA activation) G_protein->Downstream Agonist GPR35 Agonist (e.g., Tetrazole Derivative) Agonist->GPR35 Binds to beta_arrestin->Downstream

Caption: GPR35 signaling upon agonist binding.

Experimental_Workflow_Angiotensin_Assay Workflow for AT1 Receptor Binding Assay start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prep_reagents->plate_setup incubation Incubate at RT plate_setup->incubation filtration Filter and Wash incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Measure Radioactivity scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 counting->analysis end_node End analysis->end_node

Caption: Workflow for AT1 Receptor Binding Assay.

Synthesis_Logic Synthetic Logic for Tetrazole Derivatives start_material This compound (Building Block) modification Chemical Modification (e.g., Amide Coupling, Esterification) start_material->modification derivatives Bioactive Derivatives modification->derivatives bio_assay Biological Evaluation derivatives->bio_assay sar Structure-Activity Relationship (SAR) Studies bio_assay->sar

Caption: Synthetic logic for developing bioactive molecules.

References

Application Note: A Robust Protocol for the Synthesis of 2-(1H-tetrazol-1-yl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The tetrazole ring is often employed as a bioisostere for the carboxylic acid functional group, offering improved metabolic stability and pharmacokinetic properties. Specifically, 2-(1H-tetrazol-1-yl)benzoic acid and its derivatives serve as crucial scaffolds for the synthesis of a wide range of pharmacologically active agents, including anti-hypertensive, anti-inflammatory, and anti-cancer drugs. This application note provides a detailed, reproducible protocol for the synthesis of this compound and its analogues, starting from readily available substituted 2-aminobenzoic acids.

Core Reaction Scheme

The primary synthetic route involves a one-pot cyclization reaction of a primary aromatic amine (substituted 2-aminobenzoic acid) with sodium azide and an orthoformate, typically triethyl or trimethyl orthoformate, in an acidic medium. This method is a well-established and efficient way to form the 1-substituted tetrazole ring.

General Reaction: Substituted 2-Aminobenzoic Acid + Sodium Azide + Triethyl Orthoformate → Substituted this compound

Data Summary

The following table summarizes the synthesis of this compound and a key derivative, highlighting the starting materials, reaction conditions, and isolated yields. This method consistently produces high yields for various substituted anilines.[1][2]

EntryStarting MaterialProductReagentsSolventTime (h)Temp (°C)Yield (%)
12-Aminobenzoic acidThis compoundNaN₃, Triethyl orthoformateGlacial Acetic Acid18-24Room Temp~90 (estimated)
22-Amino-5-chlorobenzoic acid5-chloro-2-(1H-tetrazol-1-yl)benzoic acidNaN₃, Trimethyl orthoformateGlacial Acetic Acid190 to Room Temp89[2]

Experimental Protocols

This section details the step-by-step methodology for the synthesis of a representative compound, 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. This protocol can be adapted for the synthesis of the parent compound and other derivatives by selecting the appropriate substituted 2-aminobenzoic acid.

Synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid[2]

Materials:

  • 2-Amino-5-chlorobenzoic acid (10.0 g, 58.5 mmol)

  • Sodium azide (12.0 g, 184.6 mmol)

  • Trimethyl orthoformate (20 mL)

  • Glacial acetic acid (200 mL)

  • Ethyl acetate (550 mL)

  • 3N Hydrochloric acid (300 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Suspend 2-amino-5-chlorobenzoic acid (10.0 g) and sodium azide (12.0 g) in trimethyl orthoformate (20 mL) in a suitable round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add glacial acetic acid (200 mL) to the cooled suspension with stirring.

  • Continue stirring the reaction mixture at 0 °C for 3 hours.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for an additional 16 hours.

  • After the reaction is complete, concentrate the resulting slurry under vacuum using a rotary evaporator to remove the volatile components.

  • Partition the residue between ethyl acetate (550 mL) and 3N HCl (300 mL) in a separatory funnel.

  • Separate the organic layer, and dry it over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under vacuum to yield the product as an off-white powder.

  • Yield: 89%.

Characterization Data for a Representative Derivative (1-[5-chloro-2-(1H-tetrazol-1-yl)benzoyl]piperazine):

  • ¹H NMR (400 MHz, DMSO): δ 9.86 (s, 1H, tetrazole), 7.81 - 7.89 (m, 3H, ArH), 3.32 - 3.46 (m, 8H, piperazine).

  • ¹³C NMR (100 MHz, DMSO): δ 164.2, 144.5, 135.6, 133.8, 130.9, 129.6, 128.2, 127.9, 47.2, 46.8, 44.6, 41.9.

  • IR (KBr) ν/cm⁻¹: 3073 (CH), 1636 (C=O), 1502 (N=N), 1472 (C=C), 1400 (C=N).

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Conditions R1 2-Aminobenzoic Acid Derivative P This compound Derivative R1->P One-Pot Cyclization R2 Sodium Azide (NaN₃) R2->P One-Pot Cyclization R3 Triethyl Orthoformate R3->P One-Pot Cyclization C1 Glacial Acetic Acid C2 0°C to Room Temp

Caption: General reaction pathway for the synthesis of target compounds.

Experimental_Workflow A 1. Mix Reactants (2-Aminobenzoic Acid, NaN₃, Trimethyl Orthoformate) B 2. Cool to 0°C A->B C 3. Add Glacial Acetic Acid B->C D 4. Stir at 0°C (3h) C->D E 5. Stir at Room Temp (16h) D->E F 6. Concentrate in vacuo E->F G 7. Liquid-Liquid Extraction (EtOAc / 3N HCl) F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Filter and Concentrate H->I J 10. Isolate Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

References

experimental procedure for N-arylation with 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-aryl tetrazoles are significant scaffolds in medicinal chemistry and materials science. The copper-catalyzed Chan-Lam coupling reaction provides a powerful and versatile method for the synthesis of these compounds. This reaction facilitates the formation of a carbon-nitrogen bond between a tetrazole and an arylboronic acid under relatively mild conditions. These application notes provide a detailed protocol for a typical Chan-Lam N-arylation of a tetrazole, a summary of reaction parameters, and a workflow diagram for the experimental procedure.

Key Experiment: Copper-Catalyzed N-Arylation of 1H-Tetrazole with Phenylboronic Acid

This protocol describes a general procedure for the N-arylation of 1H-tetrazole with phenylboronic acid using a copper(II) acetate catalyst. This method is based on established Chan-Lam coupling procedures for N-arylation of nitrogen heterocycles.[1][2][3][4][5][6][7]

Experimental Protocol

Materials:

  • 1H-Tetrazole

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (or another suitable base)

  • Methanol (or another suitable solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1H-tetrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).

  • Solvent and Base Addition: Add methanol (5 mL) and pyridine (2.0 mmol, 2.0 equiv) to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature and open to the air for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Separate the organic layer, and wash it sequentially with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired N-aryl tetrazole product. The two possible regioisomers (N1 and N2 arylation) may be separable by chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the copper-catalyzed N-arylation of various tetrazoles and other N-heterocycles with arylboronic acids, based on the principles of the Chan-Lam coupling.

EntryN-HeterocycleArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
11H-TetrazolePhenylboronic acidCu(OAc)₂ (10)Pyridine (2)MeOHRT24-4860-80
25-Substituted TetrazoleArylboronic acid[Cu(OH)TMEDA]₂Cl₂-DCMRT24Good
3ImidazolePhenylboronic acidCu(OAc)₂ (10)Pyridine (2)DCMRT4895
4PyrazoleArylboronic acidCu(OAc)₂----Good
5Benzimidazole3-Pyridylboronic acidCu(OAc)₂---22

*Yields are representative and can vary based on the specific substrates and reaction conditions. Regioisomeric mixtures are often observed.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactants Combine Reactants: - 1H-Tetrazole - Phenylboronic Acid - Cu(OAc)₂ solvent_base Add Solvent (Methanol) and Base (Pyridine) reactants->solvent_base stir Stir at Room Temperature (Open to Air, 24-48h) solvent_base->stir concentrate Concentrate Reaction Mixture stir->concentrate partition Partition between DCM and NaHCO₃ (aq) concentrate->partition wash Wash Organic Layer (Water, Brine) partition->wash dry Dry (MgSO₄), Filter, and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product N-Aryl Tetrazole chromatography->product chan_lam_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products tetrazole 1H-Tetrazole (N-H source) n1_product N1-Aryl Tetrazole tetrazole->n1_product n2_product N2-Aryl Tetrazole tetrazole->n2_product boronic_acid Arylboronic Acid (Aryl source) boronic_acid->n1_product boronic_acid->n2_product catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) base Base (e.g., Pyridine) oxidant Oxidant (Air/O₂)

References

Application Notes and Protocols for the Use of 2-(1H-tetrazol-1-yl)benzoic Acid in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(1H-tetrazol-1-yl)benzoic acid is a versatile scaffold for the design of potent and selective enzyme inhibitors. The tetrazole ring serves as a bioisostere for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties. The benzoic acid moiety provides a key interaction point for binding to the active sites of various enzymes. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the design of inhibitors for three key enzyme classes: Poly(ADP-ribose) Polymerase (PARP), Acetylcholinesterase (AChE), and Carbonic Anhydrases (CAs).

Section 1: Application Notes

The unique structural features of this compound make it an attractive starting point for medicinal chemistry campaigns. The acidic nature of the tetrazole ring allows it to mimic the interactions of a carboxylate group, which is a common recognition motif in many enzyme active sites. Furthermore, the aromatic benzoic acid core can be readily functionalized to enhance binding affinity and selectivity for the target enzyme.

1.1. Poly(ADP-ribose) Polymerase (PARP) Inhibition:

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[1][2] Inhibitors of PARP have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action involves trapping PARP1 on damaged DNA, leading to the formation of cytotoxic double-strand breaks.[3] Derivatives of this compound can be designed to target the nicotinamide binding pocket of PARP enzymes.

1.2. Acetylcholinesterase (AChE) Inhibition:

AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and other neurological disorders. Benzoic acid derivatives have been explored as AChE inhibitors, and the incorporation of a tetrazole moiety can enhance binding interactions within the enzyme's active site.

1.3. Carbonic Anhydrase (CA) Inhibition:

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[5] The tetrazole group, in conjunction with the benzoic acid scaffold, can effectively coordinate with the zinc ion in the active site of CAs, leading to potent inhibition.

Section 2: Quantitative Data on Structurally Related Inhibitors

The following tables summarize the inhibitory activities of compounds structurally related to this compound against PARP, AChE, and CAs. This data can serve as a benchmark for the design and evaluation of new inhibitors based on this scaffold.

Table 1: Inhibitory Activity of Representative PARP Inhibitors

Compound ClassInhibitorPARP IsoformIC50 (nM)Ki (nM)Reference
PhthalazinoneOlaparibPARP151.2[6][7]
PhthalazinoneTalazoparibPARP10.57-[6]
PhthalazinoneRucaparibPARP11.4-[6]
PhthalazinoneNiraparibPARP13.8-[6]
BenzimidazoleVeliparibPARP14.7-[6]

Table 2: Inhibitory Activity of Representative Acetylcholinesterase (AChE) Inhibitors

| Compound Class | Inhibitor | IC50 (µM) | Ki (nM) | Reference | | --- | --- | --- | --- | | Benzoic acid derivative | 3-Chlorobenzoic acid | 1.45 | - |[1] | | Benzoic acid derivative | 2-Hydroxybenzoic acid | 2.56 | - |[1] | | Tetrahydroisoquinolynyl-benzoic acid derivative | Compound 6e | - | 18.78 ± 0.09 |[8] | | Tetrahydroisoquinolynyl-benzoic acid derivative | Compound 6f | - | 13.62 ± 0.21 |[8] | | Naphthoxazole analog | Compound 8 | 0.058 | - |[9] |

Table 3: Inhibitory Activity of Representative Carbonic Anhydrase (CA) Inhibitors

| Compound Class | Inhibitor | CA Isoform | IC50 (nM) | Ki (nM) | Reference | | --- | --- | --- | --- | --- | | Sulfonamide | Acetazolamide | hCA I | - | 278.8 ± 44.3 |[10] | | Sulfonamide | Acetazolamide | hCA II | - | 293.4 ± 46.4 |[10] | | Pyrazoline-sulfonamide | Compound 9 | hCA I | 402.9 | 316.7 ± 9.6 |[10] | | Pyrazoline-sulfonamide | Compound 10 | hCA II | 458.6 | 412.5 ± 115.4 |[10] | | Pyrazolopyridine Sulfonamide | Compound 1a | hCA I | - | 58.8 |[11] |

Section 3: Experimental Protocols

3.1. Synthesis of this compound Derivatives:

A general synthetic route to this compound derivatives can be adapted from known procedures for similar compounds.[12]

  • Step 1: Synthesis of 2-aminobenzoic acid ester. Commercially available 2-aminobenzoic acid is esterified, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid under reflux, to protect the carboxylic acid.

  • Step 2: Diazotization of the aniline. The resulting 2-aminobenzoate is diazotized using sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperatures (0-5 °C).

  • Step 3: Azide formation. The diazonium salt is then reacted with sodium azide to form the corresponding 2-azidobenzoate.

  • Step 4: Cycloaddition to form the tetrazole ring. The 2-azidobenzoate is reacted with a suitable nitrile (R-C≡N) via a [3+2] cycloaddition reaction to form the tetrazole ring. The choice of nitrile will determine the substituent on the tetrazole ring. For the parent compound, hydrogen cyanide or a synthetic equivalent would be used.

  • Step 5: Hydrolysis of the ester. The ester protecting group is removed by hydrolysis under acidic or basic conditions to yield the final this compound derivative.

3.2. PARP1 Inhibition Assay (Fluorometric):

This protocol is based on a commercially available assay kit.[12]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-Nicotinamide adenine dinucleotide (β-NAD+)

    • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

    • Developer reagent (containing a fluorescent probe that detects the product of the PARP reaction)

    • Test compounds (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a working solution of PARP1 enzyme in PARP assay buffer.

    • In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the PARP1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Prepare a reaction mixture containing activated DNA and β-NAD+ in PARP assay buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer reagent.

    • Incubate for an additional 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 544 nm and emission at 590 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

3.3. Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method):

This protocol is a widely used method for measuring AChE activity.[4]

  • Materials:

    • Acetylcholinesterase (e.g., from electric eel)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compounds (dissolved in DMSO)

    • 96-well clear microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Procedure:

    • Prepare a working solution of AChE in phosphate buffer.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the AChE solution to each well (except for the blank).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

3.4. Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric):

This assay is based on the esterase activity of CA.[5]

  • Materials:

    • Human or bovine carbonic anhydrase

    • p-Nitrophenyl acetate (p-NPA) - substrate

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Test compounds (dissolved in DMSO)

    • 96-well clear microplate

    • Microplate reader capable of measuring absorbance at 400-405 nm

  • Procedure:

    • Prepare a working solution of CA in Tris-HCl buffer.

    • In a 96-well plate, add Tris-HCl buffer and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).

    • Add the CA solution to each well (except for the blank).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Prepare a fresh solution of p-NPA in a suitable solvent (e.g., acetonitrile).

    • Initiate the reaction by adding the p-NPA solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Section 4: Visualizations

PARP1_DNA_Repair_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation cluster_Repair_Complex Repair Complex Recruitment cluster_Repair_Outcome Repair Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation Auto-PARylation PARP1->PARylation catalyzes DSB_Formation Double-Strand Break (DSB) (if repair fails) PARP1->DSB_Formation PAR_Chains Poly(ADP-ribose) Chains PARylation->PAR_Chains forms XRCC1 XRCC1 PAR_Chains->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB SSB_Repair SSB Repair LIG3->SSB_Repair POLB->SSB_Repair Inhibitor 2-(1H-tetrazol-1-yl)benzoic acid derivative (PARPi) Inhibitor->PARP1 inhibits & traps Inhibitor->DSB_Formation leads to

Caption: Role of PARP1 in Single-Strand Break Repair and the Mechanism of PARP Inhibitors.

Enzyme_Inhibition_Workflow Start Start: Prepare Reagents Dispense Dispense Reagents to Microplate (Buffer, Enzyme, Inhibitor) Start->Dispense Pre_incubation Pre-incubation Dispense->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Measure Measure Signal (Absorbance/Fluorescence) in Kinetic or Endpoint Mode Add_Substrate->Measure Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measure->Data_Analysis IC50 Calculate IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: General Experimental Workflow for an Enzyme Inhibition Assay.

References

Application Notes and Protocols for the Functionalization of Polymers with 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with bioactive molecules is a cornerstone of modern materials science and drug development. 2-(1H-tetrazol-1-yl)benzoic acid is a molecule of significant interest due to its unique chemical structure. It features a carboxylic acid group, which allows for versatile conjugation to polymer backbones, and a tetrazole ring. Tetrazoles are recognized as bioisosteres of carboxylic acids, meaning they can mimic the biological activity of a carboxyl group while potentially offering improved metabolic stability and pharmacokinetic properties.[1] This dual functionality makes this compound an attractive moiety for modifying polymers for advanced biomedical applications, including targeted drug delivery and the creation of functional biomaterials.

The structural similarity of tetrazole-containing compounds to classes of drugs like angiotensin II receptor blockers (e.g., valsartan) suggests their potential use in developing polymeric drug-eluting systems or long-acting therapeutic formulations.[2] By covalently attaching this molecule to a polymer, researchers can create novel macromolecular systems with tailored properties for specific therapeutic or diagnostic purposes.

Application Notes

The covalent attachment of this compound to various polymer backbones can impart valuable properties for several biomedical applications:

  • Targeted Drug Delivery: Polymers functionalized with this molecule can be designed as carriers for therapeutic agents. The polymer backbone can enhance the solubility and stability of a conjugated drug, while the tetrazole-benzoic acid moiety can serve as a targeting ligand or as the active pharmaceutical ingredient (API) itself. This approach is promising for developing nanoparticles or polymer-drug conjugates for cancer therapy or cardiovascular diseases.[3]

  • pH-Responsive Systems: The presence of the carboxylic acid group provides a handle for creating pH-sensitive materials. At physiological pH, the carboxyl group will be deprotonated, influencing the polymer's solubility and conformation. In the acidic microenvironment of tumors or endosomes, protonation can trigger a conformational change or cleavage of a linker, leading to site-specific drug release.

  • Functional Biomaterials: Surface functionalization of materials used for implants, scaffolds, or diagnostic devices can improve their biocompatibility and performance. Attaching this compound can alter surface hydrophilicity, reduce non-specific protein adsorption, and introduce specific interaction sites for cells or biological molecules.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen-rich tetrazole ring and the carboxyl group are excellent ligands for metal ions. This allows for the synthesis of coordination polymers or MOFs.[4] These materials have highly ordered porous structures, making them suitable for applications in gas storage, catalysis, and controlled release of encapsulated molecules.

Experimental Protocols

The following protocols describe common methods for the covalent conjugation of this compound to polymers containing amine or hydroxyl functional groups.

Protocol 1: Amide Coupling to Amine-Functionalized Polymers

This protocol details the conjugation via carbodiimide-activated amide bond formation, a widely used and efficient method for coupling carboxylic acids to primary amines.

Materials:

  • Amine-functionalized polymer (e.g., amino-terminated polyethylene glycol (PEG-NH₂), poly(L-lysine), chitosan)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (appropriate Molecular Weight Cut-Off)

  • Deionized water

  • Lyophilizer

Procedure:

  • Polymer Dissolution: Dissolve the amine-functionalized polymer in anhydrous DMF to a final concentration of 10-20 mg/mL. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) until the polymer is fully dissolved.

  • Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.5 molar equivalents relative to amine groups), EDC (2.0 molar equivalents), and NHS (2.0 molar equivalents) in anhydrous DMF.

  • Reaction Incubation: Stir the activation mixture at room temperature for 1 hour to form the NHS-ester intermediate.

  • Conjugation Reaction: Add the activated this compound solution dropwise to the polymer solution.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring under an inert atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube with an appropriate MWCO.

    • Dialyze against a 1:1 mixture of DMF and water for 24 hours, followed by dialysis against deionized water for 48 hours. Change the water every 6-8 hours to ensure complete removal of unreacted reagents and byproducts.

  • Isolation: Freeze the purified polymer solution and lyophilize to obtain the final functionalized polymer as a dry powder.

  • Characterization: Confirm successful conjugation using FTIR, ¹H NMR, and GPC (see Characterization Table below).

Protocol 2: Esterification to Hydroxyl-Functionalized Polymers

This protocol describes the formation of an ester linkage between the carboxylic acid and a hydroxyl-containing polymer using a Steglich esterification approach.

Materials:

  • Hydroxyl-functionalized polymer (e.g., poly(vinyl alcohol) (PVA), hydroxypropyl cellulose (HPC))

  • This compound

  • N,N′-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Diethyl ether or cold methanol (for precipitation)

  • Centrifuge

Procedure:

  • Reagent Dissolution: Dissolve the hydroxyl-functionalized polymer, this compound (1.5 molar equivalents relative to hydroxyl groups), and a catalytic amount of DMAP (0.1 molar equivalents) in anhydrous DMF.

  • Initiation of Reaction: In a separate flask, dissolve DCC (1.5 molar equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the polymer mixture while stirring in an ice bath (0 °C).

  • Reaction Progression: After the addition of DCC is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24-72 hours under an inert atmosphere. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Removal of Byproduct: Filter the reaction mixture to remove the insoluble DCU byproduct.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the functionalized polymer by adding the concentrated solution dropwise into a large volume of a non-solvent, such as cold diethyl ether or methanol.

    • Collect the precipitate by centrifugation or filtration.

    • Repeat the dissolution and precipitation steps 2-3 times to ensure high purity.[5]

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40 °C) overnight.

  • Characterization: Analyze the product using FTIR, ¹H NMR, and GPC to confirm functionalization.

Data Presentation

Table 1: Hypothetical Parameters for Polymer Functionalization

This table summarizes typical experimental parameters and expected outcomes for the functionalization process.

ParameterPolymer BackboneFunctionalization MethodMolar Ratio (Polymer:Acid:Coupling Agent)Degree of Functionalization (%)Yield (%)
Exp 1 PEG-NH₂ (5 kDa)Amide Coupling (EDC/NHS)1 : 10 : 2085 - 95> 90
Exp 2 Chitosan (50 kDa)Amide Coupling (EDC/NHS)1 : 5 : 1015 - 25> 75
Exp 3 PVA (20 kDa)Esterification (DCC/DMAP)1 : 8 : 830 - 40> 80
Exp 4 Poly(L-lysine) (15 kDa)Amide Coupling (EDC/NHS)1 : 15 : 3060 - 75> 85

Degree of functionalization can be determined using ¹H NMR spectroscopy by comparing the integration of characteristic polymer backbone peaks with new peaks from the this compound moiety.

Table 2: Methods for Characterization of Functionalized Polymer
TechniquePurposeExpected Observation
¹H NMR Spectroscopy Confirm covalent attachment and quantify the degree of functionalization.Appearance of new aromatic and tetrazole proton signals (typically δ 7.5-9.0 ppm) from the attached moiety.
FTIR Spectroscopy Identify new functional groups.For amide coupling: Appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹). For esterification: Appearance of a new ester carbonyl peak (~1735 cm⁻¹).
Gel Permeation Chromatography (GPC/SEC) Analyze molecular weight distribution and confirm the absence of polymer degradation.A slight increase in the average molecular weight and a monomodal distribution, indicating successful conjugation without cross-linking or chain scission.
UV-Vis Spectroscopy Detect the aromatic system of the attached moiety.Appearance of a new absorbance maximum corresponding to the phenyl-tetrazole system.

Visualizations

G cluster_reactants Reactants cluster_product Product P_NH2 Amine-Functionalized Polymer (P-NH₂) Reaction Amide Coupling (DMF, RT, 24-48h) P_NH2->Reaction TBA This compound TBA->Reaction Coupling Coupling Agents (EDC/NHS) Coupling->Reaction Activation P_TBA Functionalized Polymer Reaction->P_TBA Forms Amide Bond

Caption: General reaction scheme for amide coupling.

G A 1. Dissolve Polymer and Reagents in DMF B 2. Add Coupling Agents (e.g., EDC/NHS) A->B Step 1-2 C 3. Stir at Room Temperature for 24-48 hours B->C Step 2-3 D 4. Purify by Dialysis (vs. DMF/Water, then Water) C->D Step 3-4 E 5. Lyophilize Product D->E Step 4-5 F 6. Characterize Final Product (NMR, FTIR, GPC) E->F Step 5-6

Caption: Experimental workflow for synthesis and purification.

References

Application Note: Quantitative Analysis of 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound containing both a tetrazole and a benzoic acid moiety. Tetrazole rings are bioisosteres of carboxylic acids, making molecules containing them of interest in pharmaceutical and materials science research. Accurate quantification of this compound is crucial for various applications, including pharmacokinetic studies, impurity profiling, and quality control of synthesized materials. This document provides detailed analytical methods for the quantitative determination of this compound in various matrices. While specific validated methods for this exact analyte are not widely published, this application note provides robust starting protocols based on methods for structurally similar compounds, such as benzoic acid and other tetrazole derivatives. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Principle

Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. The analyte is dissolved in a suitable solvent and injected into the HPLC system. It partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is achieved by optimizing the mobile phase composition. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

2.1. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2.2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (deionized or Milli-Q)

  • Reference standard of this compound (purity ≥ 95%)

2.3. Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 mm x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-11 min: 90% B, 11.1-16 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm or 230 nm
Injection Volume 10 µL

2.4. Sample and Standard Preparation

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.5. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters (Typical)

The following table summarizes typical performance characteristics for HPLC-UV analysis of benzoic acid derivatives.

ParameterTypical Value
Linearity Range 1 - 500 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Method 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma or tissue samples.

Principle

UPLC provides rapid and efficient separation of the analyte. The eluent from the UPLC column is introduced into a mass spectrometer. The analyte is ionized, and the precursor ion is selected and fragmented. Specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM), providing high selectivity and sensitivity.

Experimental Protocol

2.1. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. Chemicals and Reagents

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., ¹³C-labeled benzoic acid).

2.3. UPLC Conditions

ParameterCondition
Column C18, 1.8 µm, 2.1 mm x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient To be optimized, typically a fast gradient from 5% to 95% B over 2-3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound
Product Ion (Q3) To be determined by direct infusion of a standard solution.
Collision Energy To be optimized for the specific MRM transition.
Source Temperature To be optimized.

2.5. Sample Preparation (for Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the UPLC-MS/MS system.

Method Validation Parameters (Based on a Structurally Similar Compound)

The following data for a structurally similar compound, 2-(2-hydroxypropanamido) benzoic acid, represents the expected capabilities of a UPLC-MS/MS method.[1]

ParameterExpected Value
Linearity Range 0.01 - 50 µg/mL[1]
Limit of Quantification (LOQ) 0.01 µg/mL[1]
Accuracy (%RE) within ±4.0%[1]
Precision (%RSD) < 8.5%[1]
Sample Throughput High

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sp1 Weighing of Sample sp2 Dissolution in Solvent sp1->sp2 sp3 Filtration (0.45 µm) sp2->sp3 ha1 Injection into HPLC sp3->ha1 ha2 Separation on C18 Column ha1->ha2 ha3 UV Detection ha2->ha3 dp1 Peak Integration ha3->dp1 dp2 Calibration Curve dp1->dp2 dp3 Quantification dp2->dp3

Caption: General workflow for HPLC-based quantification.

uplc_msms_workflow cluster_extraction Plasma Sample Extraction cluster_analysis UPLC-MS/MS Analysis pe1 Plasma Sample + Acetonitrile/IS pe2 Protein Precipitation (Vortex) pe1->pe2 pe3 Centrifugation pe2->pe3 pe4 Supernatant Evaporation pe3->pe4 pe5 Reconstitution pe4->pe5 ua1 Injection pe5->ua1 ua2 UPLC Separation ua1->ua2 ua3 ESI Ionization ua2->ua3 ua4 MRM Detection ua3->ua4 Quantification Quantification ua4->Quantification

Caption: Workflow for UPLC-MS/MS analysis in a biological matrix.

logical_relationship Analyte This compound Technique Analytical Technique Analyte->Technique HPLC HPLC-UV Technique->HPLC Good for higher concentrations UPLC_MSMS UPLC-MS/MS Technique->UPLC_MSMS High sensitivity & selectivity Application Application HPLC->Application UPLC_MSMS->Application Routine_QC Routine QC / Bulk Analysis Application->Routine_QC Bioanalysis Bioanalysis / Trace Levels Application->Bioanalysis

Caption: Decision tree for analytical method selection.

References

Application Note: HPLC Method for Purity Analysis of 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of 2-(1H-tetrazol-1-yl)benzoic acid using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and materials science. Accurate determination of its purity is crucial for quality control and to ensure the reliability of research and development activities. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the purity analysis of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and accuracy.

This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the separation of potential impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound relevant to HPLC method development is provided in the table below.

PropertyValueReference
Chemical Formula C₈H₆N₄O₂[1][2]
Molecular Weight 190.16 g/mol [3]
Appearance Nearly white powder[3]
UV Absorption Maxima (λmax) Predicted around 230 nm and 274 nm for benzoic acid moiety[4]
Structure The molecule consists of a benzoic acid substituted with a tetrazole ring. The tetrazole and benzene rings are not coplanar.[5][6]

Experimental Protocol

This section details the recommended HPLC method for the purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade phosphoric acid or ammonium acetate for mobile phase modification.

  • Standard: A well-characterized reference standard of this compound.

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Note: All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A representative table for summarizing the quantitative data from the analysis is shown below.

Peak No.Retention Time (min)Peak AreaArea %
1tR1A₁%A₁
2 (Main Peak)tR2A₂%A₂
3tR3A₃%A₃
............
Total ΣAᵢ 100.0

Method Validation (Logical Relationship)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following diagram illustrates the logical relationship between key validation parameters.

G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness SystemSuitability System Suitability MethodValidation->SystemSuitability

Caption: Logical relationship of HPLC method validation parameters.

Experimental Workflow

The following diagram outlines the experimental workflow for the purity analysis of this compound.

G Start Start PrepSolutions Prepare Mobile Phase, Standard, and Sample Solutions Start->PrepSolutions Equilibrate Equilibrate HPLC System PrepSolutions->Equilibrate InjectBlank Inject Blank (Diluent) Equilibrate->InjectBlank InjectStandard Inject Standard Solution InjectBlank->InjectStandard InjectSample Inject Sample Solution InjectStandard->InjectSample AcquireData Acquire Chromatographic Data InjectSample->AcquireData ProcessData Process Data and Integrate Peaks AcquireData->ProcessData CalculatePurity Calculate Purity ProcessData->CalculatePurity Report Generate Report CalculatePurity->Report End End Report->End

Caption: Experimental workflow for HPLC purity analysis.

Potential Impurities

While specific impurities for this compound are not extensively documented in publicly available literature, potential process-related impurities could include starting materials, intermediates, and by-products from its synthesis. Common impurities associated with benzoic acid derivatives could also be present.[7] The developed HPLC method with gradient elution is designed to provide good separation of the main component from both more polar and less polar impurities.

Conclusion

The described RP-HPLC method is suitable for the purity determination of this compound. The method is straightforward, utilizes common HPLC instrumentation and reagents, and provides a good starting point for method validation and routine quality control analysis. The provided workflows and data presentation formats can be adapted for specific laboratory and regulatory requirements.

References

The Pivotal Role of 2-(1H-tetrazol-1-yl)benzoic Acid in Modern Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(1H-tetrazol-1-yl)benzoic acid, a versatile bifunctional organic ligand, has emerged as a significant building block in the field of coordination chemistry. Its unique structural features, combining a carboxylic acid group and a tetrazole ring, allow for diverse coordination modes with various metal centers. This versatility has led to the construction of a wide array of coordination polymers (CPs) and metal-organic frameworks (MOFs) with tunable structures and promising applications in gas storage, catalysis, luminescence, and drug delivery.

This document provides detailed application notes and experimental protocols for researchers and professionals interested in the synthesis, characterization, and application of coordination compounds derived from this compound.

Application Notes

The coordination chemistry of this compound is primarily dictated by the interplay between its two functional moieties: the carboxylate group and the nitrogen-rich tetrazole ring. This allows for the formation of multidimensional networks with tailored properties.

1. Coordination Modes and Structural Diversity:

This compound can coordinate to metal ions through its carboxylate oxygen atoms in various modes, including monodentate, bidentate chelate, and bidentate bridging. Furthermore, the nitrogen atoms of the tetrazole ring can also participate in coordination, leading to the formation of polynuclear clusters and high-dimensional frameworks. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, temperature, and the presence of ancillary ligands.

2. Applications in Gas Sorption and Storage:

The porous nature of MOFs constructed from this compound and its isomers makes them promising candidates for gas storage and separation. The tetrazole group, with its high nitrogen content, can enhance the affinity for gases like CO2 and H2. For instance, copper-based MOFs synthesized from the isomeric 4-(1H-tetrazol-5-yl)benzoic acid have demonstrated significant H2 and CO2 adsorption capacities.[1]

3. Luminescent Materials:

Coordination polymers incorporating lanthanide ions with this compound can exhibit characteristic luminescence. The organic ligand can act as an "antenna" by absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. These materials have potential applications in sensing, bio-imaging, and solid-state lighting.

4. Heterogeneous Catalysis:

The well-defined and tunable porous structures of MOFs based on tetrazole-carboxylate ligands can host catalytically active metal sites. These materials can act as heterogeneous catalysts, offering advantages such as easy separation and reusability. For example, complexes based on bifunctional tetrazole-carboxylate connectors have shown catalytic activity in oxidation reactions.[2]

5. Drug Delivery:

The biocompatibility of certain metal ions (e.g., zinc) and the porous nature of the resulting MOFs make them suitable for drug delivery applications. The pores can be loaded with drug molecules, which are then released in a controlled manner. Zinc-based complexes with bifunctional tetrazole-carboxylate ligands have been investigated for their potential anticancer properties.[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of coordination polymers are crucial for reproducible research. Below are representative protocols for the synthesis of the ligand and a typical coordination polymer.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established [2+3] cycloaddition reaction between an organonitrile and an azide.

Materials:

  • 2-cyanobenzoic acid

  • Sodium azide (NaN3)

  • Zinc bromide (ZnBr2)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-cyanobenzoic acid in water.

  • Add sodium azide and a catalytic amount of zinc bromide to the solution.

  • Heat the reaction mixture under reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Characterization:

  • ¹H NMR: To confirm the proton environments.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR: To identify the characteristic functional groups (C=O of carboxylic acid, C=N and N-N of the tetrazole ring).

  • Mass Spectrometry: To determine the molecular weight.

Protocol 2: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer with 2-(1H-tetrazol-5-yl)benzoic Acid

This protocol, adapted from the synthesis of a coordination polymer with the isomer 2-(1H-tetrazol-5-yl)benzoic acid, can be used as a starting point for the synthesis with this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Deionized water

Procedure:

  • In a small glass vial, combine zinc nitrate hexahydrate and this compound in a 1:1 molar ratio.

  • Add 4 mL of deionized water to the vial.

  • Seal the vial and place it in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 100°C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Colorless crystals of the coordination polymer can be collected by filtration, washed with deionized water and ethanol, and dried in air.

Data Presentation

Table 1: Crystallographic Data for a Representative Zinc(II) Coordination Polymer with 2-(1H-tetrazol-5-yl)benzoic acid

ParameterValue
Chemical Formula[Zn(C₈H₄N₄O₂)(H₂O)]n
Molecular Weight271.56 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.696(8)
b (Å)7.1340(18)
c (Å)14.932(6)
β (°)114.39(2)
Volume (ų)1910.9(12)
Z8
Density (calculated)1.885 g/cm³

Note: Data is for the isomer 2-(1H-tetrazol-5-yl)benzoic acid as detailed information for the 1-yl isomer is limited.

Table 2: Selected Spectroscopic Data for Tetrazole-Carboxylate Ligands and their Complexes

Compound/ComplexFT-IR ν(C=O) (cm⁻¹)FT-IR ν(C=N) (cm⁻¹)
2,4-bis-(triazol-1-yl)benzoic acid17111610
[Cd₀.₅(L)(H₂O)] (L = 2,4-bis-(triazol-1-yl)benzoate)Disappears1566

Note: The disappearance of the C=O stretching vibration and the shift in the C=N stretching vibration upon complexation indicate the coordination of both the carboxylate and triazole groups to the metal center.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation reactants Metal Salt + This compound reaction Hydrothermal / Solvothermal Reaction (e.g., 100-180 °C, 24-72 h) reactants->reaction solvent Solvent (e.g., Water, DMF, Ethanol) solvent->reaction crystals Crystals reaction->crystals scxrd Single-Crystal X-ray Diffraction crystals->scxrd pxrd Powder X-ray Diffraction crystals->pxrd spectroscopy Spectroscopic Analysis (FT-IR, NMR) crystals->spectroscopy tga Thermal Analysis (TGA) crystals->tga properties Material Properties scxrd->properties pxrd->properties spectroscopy->properties tga->properties gas_sorption Gas Sorption properties->gas_sorption luminescence Luminescence properties->luminescence catalysis Catalysis properties->catalysis

General workflow for synthesis and characterization.

coordination_modes cluster_ligand This compound cluster_metal Metal Ion (M) cluster_modes Coordination Modes cluster_structures Resulting Structures L Ligand carboxylate Carboxylate Coordination (Monodentate, Bidentate) L->carboxylate O-donors tetrazole Tetrazole Coordination (N-donor) L->tetrazole N-donors M M M->carboxylate M->tetrazole cp Coordination Polymers (1D, 2D, 3D) carboxylate->cp tetrazole->cp mof Metal-Organic Frameworks cp->mof

Coordination possibilities of the ligand.

structure_property cluster_structure Structural Features cluster_properties Functional Properties porosity Porosity & Pore Size gas Gas Adsorption/ Separation porosity->gas drug Drug Delivery porosity->drug metal_center Nature of Metal Center lum Luminescence metal_center->lum cat Catalytic Activity metal_center->cat framework Framework Dimensionality framework->gas

Structure-property relationships.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(1H-tetrazol-1-yl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound via common techniques such as recrystallization and column chromatography.

Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Failure to Crystallize - Insufficient cooling- Solution is not saturated (too much solvent)- High level of impurities inhibiting crystal formation- Cool the solution in an ice bath or ice/salt bath.- If crystals still do not form, scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound, if available.- If the solution is too dilute, gently heat to evaporate some solvent and then allow it to cool again.
"Oiling Out" of Product The compound is separating from the solution as a liquid instead of a solid. This can be due to:- Rapid cooling- Inappropriate solvent choice- Presence of significant impurities that lower the melting point- Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.- Allow the solution to cool very slowly. Insulating the flask can help.- Consider a different solvent or a mixed solvent system. A solvent with a lower boiling point or different polarity might be more suitable.- If impurities are suspected to be high, a preliminary purification step like column chromatography may be necessary before recrystallization.
Low Recovery of Purified Product - Incomplete precipitation from the solution- Using too much solvent for recrystallization- Loss of product during filtration- Ensure the solution is thoroughly cooled to maximize crystal formation.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with ice-cold solvent to minimize dissolution.
Colored Impurities in Final Product - Co-crystallization of colored byproducts- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as excessive charcoal can adsorb the desired product.

Column Chromatography Issues

ProblemPotential Cause(s)Suggested Solution(s)
Compound Stuck on the Column - this compound is a polar compound and may be strongly adsorbed to the silica gel stationary phase.- The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.- Adding a small amount of a more polar solvent like methanol (1-5%) to the eluent can help elute highly polar compounds.
Poor Separation of Compound from Impurities - Inappropriate mobile phase composition- Column overloading- Optimize the mobile phase system using Thin Layer Chromatography (TLC) before running the column to achieve good separation (Rf value of the desired compound around 0.3-0.4).- Ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent.- Do not overload the column; a general rule is a 20:1 to 100:1 ratio of stationary phase weight to crude product weight.[1]
Compound Elutes Too Quickly (with the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

A1: Based on the properties of benzoic acid, a common starting point for recrystallization is hot water.[2][3] this compound is expected to have higher solubility in hot water and lower solubility in cold water, which is ideal for recrystallization.[2] A mixed solvent system, such as water with a co-solvent like methanol or ethanol, can also be effective.[4] The choice of solvent should be guided by small-scale solubility tests.[5]

Q2: My purified this compound has a broad melting point range. What does this indicate?

A2: A broad melting point range typically indicates the presence of impurities. A pure crystalline solid will have a sharp, well-defined melting point.[6] If you observe a broad melting point, further purification may be necessary.

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities can include unreacted starting materials (e.g., 2-aminobenzoic acid), reagents from the tetrazole ring formation, and side-products from the synthesis. For example, in the synthesis of other tetrazole-containing compounds, impurities from starting materials or the formation of isomers have been observed.[7]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the purity of fractions collected during column chromatography.[8] By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure compound.

Q5: Can I use reverse-phase chromatography to purify this compound?

A5: Yes, reverse-phase chromatography is a viable option for purifying polar compounds. In this technique, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[1]

Quantitative Data Summary

The following table presents representative data for the purification of benzoic acid, a structurally related compound, by recrystallization. This data is intended to provide a general expectation for the purification of this compound.

ParameterCrude Benzoic AcidPurified Benzoic Acid
Mass (g) 1.01320.3601
Melting Point (°C) Broad range122.1
Percent Recovery (%) N/A35.45
Data adapted from a representative benzoic acid recrystallization experiment.[9]

Experimental Protocols

1. Recrystallization of Crude this compound

This protocol is adapted from standard procedures for the recrystallization of benzoic acid.[2][4]

  • Materials:

    • Crude this compound

    • Deionized water (or a suitable water/alcohol mixture)

    • Erlenmeyer flasks

    • Hot plate

    • Buchner funnel and filter paper

    • Vacuum flask and tubing

    • Ice bath

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot deionized water (or your chosen solvent) to the flask while heating on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.

    • If colored impurities are present, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

    • Allow the hot filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely before determining the yield and melting point.

2. Column Chromatography of Crude this compound

This is a general protocol for the purification of a polar organic compound.

  • Materials:

    • Crude this compound

    • Silica gel (for stationary phase)

    • A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, potentially with a small amount of methanol)

    • Chromatography column

    • Sand

    • Cotton or glass wool

    • Collection tubes or flasks

  • Procedure:

    • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the silica gel slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel.

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel.

    • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity as needed.

    • Collect fractions in separate tubes.

    • Monitor the composition of the fractions using TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method cluster_recrystallization_steps Recrystallization Troubleshooting cluster_chromatography_steps Column Chromatography Troubleshooting cluster_analysis Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Dissolution Dissolve in Minimal Hot Solvent Recrystallization->Dissolution Packing Pack Silica Gel Column ColumnChromatography->Packing Cooling Slow Cooling Dissolution->Cooling OilingOut Product Oils Out? Cooling->OilingOut NoCrystals No Crystals Form? Cooling->NoCrystals Filtration Vacuum Filtration Analysis Purity & Yield Analysis (Melting Point, NMR, HPLC) Filtration->Analysis OilingOut->Dissolution Re-dissolve & Cool Slower OilingOut->Filtration Crystals Form NoCrystals->Cooling Induce Nucleation NoCrystals->Filtration Crystals Form Loading Load Crude Product Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Stuck Compound Stuck? Elution->Stuck PoorSeparation Poor Separation? Elution->PoorSeparation Stuck->Elution Increase Eluent Polarity Stuck->Analysis Elution Successful PoorSeparation->ColumnChromatography Optimize Mobile Phase PoorSeparation->Analysis Good Separation

Caption: Purification workflow for crude this compound.

References

optimizing reaction conditions for the synthesis of 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-tetrazol-1-yl)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through a [3+2] cycloaddition reaction. This involves reacting 2-aminobenzoic acid with triethyl orthoformate and sodium azide, typically in the presence of an acid catalyst. Another common approach is the reaction of a nitrile with an azide source.[1][2][3]

Q2: What are the typical reagents and solvents used in this synthesis?

A2: Key reagents include 2-aminobenzoic acid, triethyl orthoformate, and sodium azide. Acetic acid is often used as both a solvent and a catalyst. Alternative solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be employed.[4] For syntheses starting from a nitrile, a Lewis acid catalyst such as zinc bromide may be used.[5]

Q3: What are the critical parameters that influence the reaction yield and purity?

A3: Several parameters are crucial for optimizing the synthesis:

  • Temperature: The reaction is typically conducted at elevated temperatures, but excessive heat can lead to decomposition and side product formation.

  • Reaction Time: Sufficient time is required for the reaction to go to completion, which should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Reagents: The purity of starting materials, especially the 2-aminobenzoic acid and sodium azide, is critical to avoid unwanted side reactions.

  • pH: Maintaining an appropriate pH during the reaction and workup is essential for both the reaction efficiency and the isolation of the final product.

Q4: Are there any significant safety precautions to consider?

A4: Yes, this synthesis involves hazardous materials and conditions:

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and handle with extreme care in a well-ventilated fume hood.[6] Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN3).[6]

  • Organic Solvents: DMF and DMSO are flammable and can cause skin irritation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Elevated Temperatures: The reaction is often heated, posing a risk of burns.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inactive reagents. 4. Suboptimal reaction temperature.1. Monitor the reaction by TLC or HPLC to ensure completion. Extend the reaction time if necessary. 2. Avoid excessive heating. Optimize the temperature to find a balance between reaction rate and stability. 3. Use fresh, high-purity reagents. 4. Systematically vary the reaction temperature to find the optimal condition.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Presence of impurities in starting materials. 3. Incorrect stoichiometry of reagents.1. Lower the reaction temperature. 2. Purify starting materials before use. 3. Carefully control the molar ratios of the reactants.
Difficulty in Product Isolation/Purification 1. Product is soluble in the workup solvent. 2. Formation of emulsions during extraction. 3. Co-precipitation of impurities.1. Adjust the pH of the aqueous phase to precipitate the product. Use a different solvent for extraction. 2. Add a small amount of brine to break the emulsion. 3. Recrystallize the crude product from a suitable solvent system.
Inconsistent Results Between Batches 1. Variation in reagent quality. 2. Inconsistent reaction conditions (temperature, time, stirring). 3. Variation in workup procedure.1. Use reagents from the same batch or ensure consistent purity. 2. Strictly control all reaction parameters. 3. Standardize the workup and purification protocol.

Experimental Protocols

A generalized experimental protocol for the synthesis of 5-substituted-1H-tetrazoles from nitriles is provided below. This should be adapted and optimized for the specific synthesis of this compound.

General Procedure for Tetrazole Synthesis from Nitrile:

  • To a solution of the starting nitrile (1 equivalent) in a suitable solvent (e.g., DMSO, 3 mL per mmol of nitrile), add sodium azide (1.5 equivalents).[4]

  • Add a catalyst, such as a Lewis acid (e.g., ZnBr2) or a Brønsted acid, if required.[5][6]

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for the required time (e.g., 4-12 hours).[7]

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product. Caution: Acidification of azide-containing solutions generates toxic and explosive hydrazoic acid. Perform this step in a well-ventilated fume hood.[6]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure tetrazole derivative.

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Reagent Preparation (Starting Material, Reagents, Solvent) reaction 2. Reaction Setup (Mixing, Heating, Stirring) reagents->reaction monitoring 3. Reaction Monitoring (TLC/HPLC) reaction->monitoring workup 4. Workup (Cooling, Quenching, Extraction) monitoring->workup Reaction Complete isolation 5. Product Isolation (Precipitation, Filtration) workup->isolation purification 6. Purification (Recrystallization, Chromatography) isolation->purification analysis 7. Product Analysis (NMR, MS, MP) purification->analysis

Caption: A typical experimental workflow for chemical synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion check_temp Is the temperature optimal? check_completion->check_temp Yes optimize_time Optimize reaction time check_completion->optimize_time No check_reagents Are the reagents pure and active? check_temp->check_reagents Yes optimize_temp Optimize temperature check_temp->optimize_temp No use_fresh_reagents Use fresh/purified reagents check_reagents->use_fresh_reagents No success Yield Improved check_reagents->success Yes optimize_time->success optimize_temp->success use_fresh_reagents->success

Caption: A troubleshooting decision tree for low reaction yield.

References

challenges in the scale-up synthesis of 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(1H-tetrazol-1-yl)benzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete diazotization of 2-aminobenzoic acid: The initial step of converting the amine to a diazonium salt is crucial and sensitive to reaction conditions.- Ensure the reaction temperature is maintained between 0-5 °C to prevent decomposition of the diazonium salt. - Use a fresh solution of sodium nitrite. - Ensure the dropwise addition of sodium nitrite solution is slow to control the exothermic reaction.
Moisture in the reaction: Water can react with reagents and intermediates, leading to side reactions and reduced yield.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use.
Inefficient tetrazole ring formation: The cyclization reaction may not be proceeding to completion.- Optimize the reaction temperature and time. For the reaction with trimethyl orthoformate and sodium azide, stirring at 0°C for 3 hours followed by 16 hours at ambient temperature has been shown to be effective for a similar substrate.[1] - Consider the use of a catalyst. While the direct synthesis from 2-aminobenzoic acid often proceeds without a catalyst, for the alternative route from 2-cyanobenzoic acid, catalysts like zinc bromide or dibutyltin oxide can be beneficial.
Formation of Isomeric Impurity (2-(2H-tetrazol-5-yl)benzoic acid) Lack of regioselectivity in the cyclization step: The formation of the 2H-isomer is a common side reaction in the synthesis of 1-substituted tetrazoles.- The use of trimethyl orthoformate in the reaction with 2-aminobenzoic acid and sodium azide has been reported to favor the formation of the 1H-isomer.[1] - Careful control of reaction pH and temperature can influence the isomeric ratio.
Presence of Unreacted Starting Material Insufficient reaction time or temperature: The reaction may not have gone to completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - If the reaction has stalled, consider a modest increase in temperature or extending the reaction time.
Poor quality of reagents: Impurities in the starting materials can inhibit the reaction.- Use high-purity 2-aminobenzoic acid and sodium azide.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent. - After acidification, if the product does not precipitate, try concentrating the solution or extracting with a suitable organic solvent.
Co-precipitation of impurities: Isomeric byproducts or other impurities may precipitate with the desired product.- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for purification. - Column chromatography may be necessary for the separation of closely related isomers if high purity is required.
Safety Concerns (e.g., potential for explosion) Formation of hydrazoic acid (HN₃): Sodium azide in the presence of acid can generate highly toxic and explosive hydrazoic acid.- Crucially, maintain basic or neutral conditions when working with sodium azide. The use of triethylamine hydrochloride as a buffer can help maintain a safe pH. - When using the trimethyl orthoformate method with acetic acid, the slow addition of acid at low temperatures is critical.[1] - Consider safer alternatives to sodium azide, such as trimethylsilyl azide (TMSN₃), which is less prone to forming hydrazoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes:

  • From 2-aminobenzoic acid (Anthranilic Acid): This is a common and often preferred method. The 2-aminobenzoic acid is reacted with sodium azide and an orthoformate, such as trimethyl orthoformate, in the presence of an acid like glacial acetic acid. This method has the advantage of being a one-pot synthesis and can be regioselective for the desired 1H-isomer.[1]

  • From 2-cyanobenzoic acid: This route involves a [3+2] cycloaddition reaction between the nitrile group of 2-cyanobenzoic acid and an azide source, such as sodium azide or trimethylsilyl azide. This reaction is often catalyzed by a Lewis acid like zinc bromide.

Q2: What are the most critical safety precautions to take during this synthesis?

A2: The most significant hazard is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive. To mitigate this risk:

  • Avoid acidic conditions when using sodium azide. If an acid is required, it should be added slowly at low temperatures.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quench any residual azide carefully with a suitable reagent like sodium nitrite solution before workup and disposal.

Q3: How can I control the formation of the unwanted 2H-tetrazole isomer?

A3: The formation of the 1H- versus the 2H-isomer is influenced by the synthetic route and reaction conditions. The reaction of 2-aminobenzoic acid with sodium azide and trimethyl orthoformate has been shown to be regioselective for the 1H-isomer.[1] The choice of solvent and catalyst can also play a role in directing the regioselectivity.

Q4: What are the expected yields for this synthesis on a larger scale?

Q5: What are the best methods for purifying the final product?

A5: The primary methods for purification are:

  • Precipitation: After the reaction, the product can often be precipitated by adjusting the pH of the solution.

  • Recrystallization: This is a common and effective method for improving the purity of the final product. A mixture of ethanol and water is often a good starting point for solvent selection.

  • Column Chromatography: For very high purity requirements or for separating close isomers, silica gel column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound from 2-aminobenzoic acid

This protocol is adapted from the synthesis of a similar compound, 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid.[1]

Materials:

  • 2-aminobenzoic acid

  • Sodium azide (NaN₃)

  • Trimethyl orthoformate (HC(OCH₃)₃)

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminobenzoic acid and sodium azide in trimethyl orthoformate.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add glacial acetic acid dropwise to the cooled and stirred mixture.

  • Continue stirring the reaction mixture at 0 °C for 3 hours.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Reaction_Vessel Reaction at 0°C to RT 2-Aminobenzoic_Acid->Reaction_Vessel Sodium_Azide Sodium Azide Sodium_Azide->Reaction_Vessel Trimethyl_Orthoformate Trimethyl Orthoformate Trimethyl_Orthoformate->Reaction_Vessel Glacial_Acetic_Acid Glacial Acetic Acid Glacial_Acetic_Acid->Reaction_Vessel Precipitation Precipitation in Ice-Water Reaction_Vessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Low_Yield Low Yield? Check_Temp Reaction Temp Low? (0-5°C) Low_Yield->Check_Temp Yes Further_Investigation Further Investigation Needed Low_Yield->Further_Investigation No Check_Reagents Reagents Anhydrous? Check_Temp->Check_Reagents No Increase_Temp Optimize Temperature Check_Temp->Increase_Temp Yes Check_Time Reaction Time Sufficient? Check_Reagents->Check_Time Yes Use_Anhydrous Use Anhydrous Reagents Check_Reagents->Use_Anhydrous No Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Time->Further_Investigation Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

stability of 2-(1H-tetrazol-1-yl)benzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-(1H-tetrazol-1-yl)benzoic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?

A1: Based on the functional groups present (a tetrazole ring and a carboxylic acid), two primary degradation pathways are plausible:

  • Degradation of the Tetrazole Ring: Tetrazole rings can be susceptible to cleavage under harsh conditions, potentially leading to the loss of nitrogen gas.[1] This could result in the formation of various nitrogen-containing heterocyclic or open-chain compounds.

  • Decarboxylation of the Benzoic Acid Moiety: Carboxylic acids, particularly when heated, can undergo decarboxylation, resulting in the loss of carbon dioxide and the formation of a simpler aromatic compound.[2]

It is also possible that hydrolysis of the bond connecting the tetrazole ring to the benzoic acid could occur, although this is generally less common for N-aryl bonds.

Q2: My compound appears to be degrading under acidic conditions. What could be happening and how can I confirm it?

A2: Acid-catalyzed hydrolysis or rearrangement of the tetrazole ring are potential degradation routes. To investigate this:

  • Employ a Stability-Indicating Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method is crucial to separate the parent compound from its degradation products.[3][4]

  • Characterize Degradants: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products. This will help elucidate the degradation pathway.

Q3: I am observing significant degradation of my compound in a basic solution. What are the likely causes?

A3: In basic conditions, the carboxylic acid will be deprotonated to a carboxylate salt. While this may increase solubility, strong basic conditions, especially with heating, can promote degradation of the tetrazole ring. Similar to acidic conditions, analysis by a stability-indicating method and characterization of degradants are key to understanding the process.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor recovery of the parent compound after stress testing. Significant degradation has occurred.- Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, milder pH).[1][3]- Ensure the analytical method is capable of detecting and quantifying all major degradants.
Appearance of multiple unknown peaks in the chromatogram. Multiple degradation pathways are occurring.- Isolate major degradation products for structural elucidation.- Systematically vary stress conditions (pH, temperature) to understand the formation of each degradant.
Inconsistent stability results between experiments. - Variation in experimental parameters (e.g., temperature, pH, buffer concentration).- Instability of the degradation products themselves.- Tightly control all experimental parameters.- Analyze samples at multiple time points to monitor the formation and potential further degradation of impurities.

Experimental Protocols

While a specific, validated protocol for this compound is not available, a general approach for a forced degradation study is provided below. This should be optimized for your specific experimental setup.

General Forced Degradation Protocol

Objective: To assess the stability of this compound under hydrolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Purified water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of purified water.

    • Incubate and sample as described for acid hydrolysis (no neutralization needed).

  • Control Sample: Keep a portion of the stock solution under normal storage conditions to serve as a control.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from any degradation products.

Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • Report the retention times and peak areas of any observed degradation products.

Visualizations

Below are diagrams illustrating potential degradation pathways and a general workflow for troubleshooting stability issues.

G Potential Degradation Pathways cluster_acid Acid-Catalyzed Degradation cluster_base Base-Promoted Degradation parent This compound acid Acidic Conditions (e.g., HCl, heat) parent->acid base Basic Conditions (e.g., NaOH, heat) parent->base tetrazole_cleavage_acid Tetrazole Ring Cleavage Products (Loss of N2) acid->tetrazole_cleavage_acid decarboxylation_acid Decarboxylation Product (2-(1H-tetrazol-1-yl)benzene) acid->decarboxylation_acid tetrazole_cleavage_base Tetrazole Ring Cleavage Products base->tetrazole_cleavage_base decarboxylation_base Decarboxylation Product base->decarboxylation_base

Caption: Potential degradation pathways of this compound.

G Troubleshooting Workflow for Stability Issues start Unexpected Degradation Observed check_method Is the analytical method stability-indicating? start->check_method validate_method Develop/Validate a Stability-Indicating Method check_method->validate_method No check_conditions Review Stress Conditions (Temp, pH, Duration) check_method->check_conditions Yes validate_method->check_conditions modify_conditions Modify Stress Conditions (Milder Conditions) check_conditions->modify_conditions Too Harsh characterize Isolate and Characterize Degradation Products (LC-MS, NMR) check_conditions->characterize Appropriate modify_conditions->characterize pathway Elucidate Degradation Pathway characterize->pathway end Understand Stability Profile pathway->end

Caption: A logical workflow for troubleshooting unexpected degradation.

References

preventing isomerization during the synthesis of tetrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent isomerization issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during tetrazole synthesis?

A1: During the synthesis of substituted tetrazoles, the most common isomers are the 1-substituted (1,5-disubstituted) and 2-substituted (2,5-disubstituted) regioisomers.[1][2] These arise from the alkylation or arylation of the tetrazole ring at different nitrogen atoms. Additionally, for NH-unsubstituted tetrazoles, two tautomeric forms, 1H- and 2H-tetrazole, exist in a dynamic equilibrium.[3][4][5] The 1H tautomer is generally predominant in solution, while the 2H form is more stable in the gas phase.[3][5]

Q2: What primary factors influence the formation of different tetrazole isomers?

A2: The ratio of tetrazole isomers is influenced by several key factors:

  • Reaction Conditions: Temperature, reaction time, and pressure can shift the equilibrium between products.[6][7] Low temperatures often favor the kinetic product, which forms faster, while higher temperatures can lead to the more stable thermodynamic product.[8][9]

  • Solvent Polarity: The polarity of the solvent can significantly affect the stability of the isomers. For instance, in the case of azido-tetrazole isomerism, increasing solvent polarity can disfavor the azido form.[10]

  • Substituents: The electronic nature of the substituents on the starting materials plays a crucial role. Electron-withdrawing groups tend to favor the azido isomer in azido-tetrazole equilibria, whereas electron-donating groups favor the tetrazole form.[10][11]

  • Catalysts and Reagents: The choice of catalyst (e.g., Lewis acids like ZnBr₂, or heterogeneous catalysts) and reagents (e.g., pH, type of base) can direct the reaction toward a specific regioisomer.[7][12][13]

Q3: What is the difference between kinetic and thermodynamic control in tetrazole synthesis?

A3: In reactions where multiple products can be formed, kinetic and thermodynamic control dictate the final product composition.[6][8]

  • Kinetic Control: This occurs under milder conditions, such as lower temperatures and shorter reaction times.[7][14] It favors the formation of the kinetic product, which is the one that forms the fastest because it has the lowest activation energy.[9]

  • Thermodynamic Control: This is favored under more vigorous conditions, like higher temperatures and longer reaction times, which allow the reaction to reach equilibrium.[14] It results in the formation of the thermodynamic product, which is the most stable product, even if it forms more slowly.[9]

Controlling these conditions is a key strategy to selectively synthesize the desired tetrazole isomer.[15]

Troubleshooting Guide

Problem: My reaction is producing a mixture of 1,5- and 2,5-disubstituted isomers. How can I improve the regioselectivity?

Solution: Achieving high regioselectivity is a common challenge. Here’s a step-by-step approach to troubleshoot this issue:

Step 1: Assess Reaction Temperature Isomerization is often favored at higher temperatures, which allows the reaction to reach thermal equilibrium and form the most stable isomer (thermodynamic control).[7] By lowering the temperature, you can often favor the kinetically controlled product.[8]

  • Action: Attempt the reaction at a lower temperature (e.g., 0 °C or -78 °C). Be aware that reaction times may need to be extended.

Step 2: Evaluate Solvents and Reagents The choice of solvent and reagents can influence the reaction pathway.

  • Solvent: The polarity of the solvent can stabilize one transition state over another. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) or polar protic (e.g., isopropanol).[10]

  • Catalyst/Promoter: Lewis acids (e.g., Zn(II) salts, AlCl₃) can activate the nitrile and influence regioselectivity.[12][13] Similarly, the choice of base in alkylation reactions is critical. Sterically hindered, non-nucleophilic bases may offer better control.[7]

  • Action: Screen different solvent and catalyst combinations. If applicable, try switching from a strong base to a weaker or more sterically hindered one.

Step 3: Control Reaction Time Longer reaction times can allow for the isomerization of an initially formed kinetic product into the more stable thermodynamic product.[16]

  • Action: Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent subsequent isomerization of the desired product.

Problem: The reaction yield is low, and the starting material remains largely unreacted.

Solution: Low conversion can be due to several factors, especially in the common [3+2] cycloaddition between a nitrile and sodium azide.

  • Catalyst Choice: For stubborn or electron-rich nitriles, a catalyst is often necessary. Zinc salts (e.g., ZnBr₂) are effective, as are other Lewis acids or even heterogeneous catalysts.[17][18][19] Some protocols have found dibutyltin oxide to be a game-changer for difficult tetrazole formations.[19]

  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions if required by the protocol, as humidity can be an issue.[19] For the classic NaN₃/NH₄Cl in DMF method, temperatures of 110-120 °C are common.[19][20]

  • Reagent Stoichiometry: A slight excess of the azide source is typically required.[20]

  • Action: Introduce a catalyst like ZnBr₂ or Bu₂SnO. Ensure your solvent is dry and run the reaction at the recommended temperature. Optimize the stoichiometry of your azide source.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Unexpected Isomer Mixture temp Step 1: Modify Temperature (e.g., Lower to 0°C or -78°C) start->temp check1 Isomer Ratio Improved? temp->check1 reagents Step 2: Change Solvent/Catalyst (Screen polar/non-polar solvents, add Lewis Acid) check2 Isomer Ratio Improved? reagents->check2 time Step 3: Adjust Reaction Time (Monitor closely, quench upon completion) check3 Isomer Ratio Improved? time->check3 protect Step 4: Use Protecting Groups (If other functional groups interfere) check4 Isomer Ratio Improved? protect->check4 end Desired Isomer Obtained check1->reagents No check1->end  Yes check2->time No check2->end  Yes check3->protect No check3->end  Yes check4->end  Yes

Caption: A workflow for troubleshooting the formation of isomer mixtures.

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Substituted-1H-Tetrazoles in Continuous Flow

This method, adapted from a continuous flow process, enhances safety by avoiding the generation of hydrazoic acid and uses only a slight excess of sodium azide.[17][20]

  • Reagent Preparation:

    • Dissolve sodium azide (NaN₃, 1.05 equivalents) in a minimal amount of water.

    • Add this aqueous solution to the nitrile substrate (1.0 equivalent) dissolved in N-Methyl-2-pyrrolidone (NMP). The final solution should be concentrated (e.g., 2 mmol nitrile in ~5 mL total solution).[20]

  • Flow Reactor Setup:

    • Load the resulting solution into a high-pressure stainless steel syringe and place it on a syringe pump.

    • Connect the syringe to a tubular coiled reactor (e.g., stainless steel tubing) submerged in a heated oil bath.

  • Reaction Execution:

    • Set the oil bath temperature (e.g., 175 °C).

    • Pump the solution through the reactor at a defined flow rate to achieve the desired residence time (e.g., 20 minutes).

  • Workup:

    • Collect the reactor output. For many products, precipitation can be induced by adding water, followed by filtration to isolate the pure tetrazole.

Protocol 2: Lewis Acid-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

This protocol uses a Lewis acid, such as Zinc(II) Bromide, to catalyze the cycloaddition, often allowing for milder conditions and improved yields.[17]

  • Reaction Setup:

    • In a round-bottom flask, suspend the organonitrile (1.0 eq.), sodium azide (1.5 eq.), and zinc bromide (1.0 eq.) in a mixture of water and 2-propanol.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.

    • Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add hydrochloric acid (e.g., 3N HCl) to adjust the pH to ~1. This protonates the tetrazole and helps in the subsequent extraction.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Controlling Isomer Formation: Kinetic vs. Thermodynamic Pathways

The selective formation of one isomer over another often depends on whether the reaction is under kinetic or thermodynamic control.

G Kinetic vs. Thermodynamic Control in Isomer Synthesis Reactants Reactants (e.g., Nitrile + Azide) TS_Kinetic Transition State (Lower Ea) Reactants->TS_Kinetic Low Temp, Short Time TS_Thermo Transition State (Higher Ea) Reactants->TS_Thermo High Temp, Long Time Kinetic_Product Kinetic Product (e.g., Isomer A) Forms Faster Less Stable TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (e.g., Isomer B) Forms Slower More Stable TS_Thermo->Thermo_Product Kinetic_Product->TS_Thermo Equilibration (at high temp)

Caption: Energy profile showing pathways to the kinetic and thermodynamic products.

Data on Isomer Ratios

The regioselectivity of tetrazole synthesis is highly dependent on the specific substrates and conditions used. Below is a summary of how reaction parameters can influence isomer distribution.

Starting Material (Alkylation of 5-R-tetrazole)Alkylating AgentConditionsIsomer Ratio (1,5-Tz : 2,5-Tz)Reference
5-Phenyl-1H-tetrazoleDiazomethaneEther55 : 45[1]
5-Phenyl-1H-tetrazoleEthyl bromoacetateAcetone, K₂CO₃20 : 80[1]
5-(p-Nitrophenyl)-1H-tetrazoleEthyl bromoacetateAcetone, K₂CO₃5 : 95[1]

Table Note: "Tz" refers to the tetrazole product. Ratios are approximate and highlight trends. The data indicates that both steric and electronic factors of the reactants, as well as the reaction conditions, significantly impact the final isomer ratio.[1]

Analytical Methods for Isomer Differentiation

Correctly identifying and quantifying the isomers in your product mixture is critical.

Q: How can I distinguish between 1,5- and 2,5-disubstituted tetrazole isomers?

A: Several spectroscopic techniques are effective for differentiating between tetrazole regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful methods.[4]

    • ¹³C NMR: The chemical shift of the tetrazole ring carbon can be indicative. For example, the ring carbon in 1,5-disubstituted isomers often appears at a different chemical shift compared to the 2,5-disubstituted isomers.

    • ¹H NMR: The chemical shifts of the protons on the substituent attached to the tetrazole nitrogen will differ between the N1 and N2 isomers.

    • ¹⁵N NMR: If available, this technique provides direct information about the nitrogen environment in the ring.

    • 2D NMR (HMBC, HSQC): These experiments can establish long-range correlations between the substituent protons and the tetrazole ring carbon, confirming the point of attachment.[4]

  • UV Spectroscopy: 1- and 2-substituted tetrazoles can exhibit different UV absorption maxima. For example, 1-phenyltetrazole absorbs at 236 nm, while 2-phenyltetrazole absorbs at 250 nm.[4]

  • Mass Spectrometry (MS): While isomers have the same mass, their fragmentation patterns under techniques like tandem MS (MS/MS) can sometimes differ, providing clues to their structure.[4][21]

TechniqueDifferentiating FeatureReference
¹³C NMR Chemical shift of the C5 carbon of the tetrazole ring.[4]
¹H NMR Chemical shifts of protons on the N-substituent.[4][21]
UV Spectroscopy Different λmax values due to distinct electronic transitions.[4]
Mass Spectrometry Potentially different fragmentation patterns in MS/MS.[4]

References

troubleshooting low yields in 2-(1H-tetrazol-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazole-substituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the reaction of 2-cyanobenzoic acid with sodium azide?

A1: The standard reaction between a nitrile (like 2-cyanobenzoic acid) and an azide source (like sodium azide) is a [3+2] cycloaddition. This reaction forms a 5-substituted tetrazole. Therefore, the expected product is 5-(2-carboxyphenyl)-1H-tetrazole , not 2-(1H-tetrazol-1-yl)benzoic acid. The latter is an N-1 substituted isomer and requires a different synthetic approach.

Q2: How can I synthesize the N-1 isomer, this compound?

A2: Synthesizing the N-1 isomer typically involves N-arylation methods. A common strategy is the Ullmann-type coupling of 1H-tetrazole with a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) in the presence of a copper catalyst and a base. Alternative methods may involve the cyclization of a 2-hydrazinobenzoic acid derivative.

Q3: What are the main safety precautions when working with azides?

A3: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. More significantly, in the presence of acid, it forms hydrazoic acid (HN₃), which is a volatile, toxic, and highly explosive gas.[1] Heavy metal azides (e.g., from lead or copper pipes) are also dangerously explosive.[1] All reactions involving azides must be conducted in a well-ventilated fume hood, and acidic conditions should be handled with extreme care, typically only during the workup phase at low temperatures. All waste containing azide must be quenched and disposed of according to institutional safety protocols.[1]

Q4: My final product is difficult to purify. What are common impurities?

A4: Common impurities include unreacted 2-cyanobenzoic acid, residual catalyst or salts (e.g., ammonium chloride), and potential side products. If the reaction temperature is too high, decarboxylation of the benzoic acid starting material or product can occur. Purification is typically achieved by acidification of the reaction mixture to precipitate the product, followed by washing or recrystallization.

Troubleshooting Guide: Low Yields

This guide focuses on the synthesis of 5-(2-carboxyphenyl)-1H-tetrazole from 2-cyanobenzoic acid, as this is the direct product of the cycloaddition reaction.

Issue EncounteredPossible Cause(s)Suggested Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient Reaction Temperature or Time: The electron-withdrawing carboxylic acid group can deactivate the nitrile, requiring more energy to overcome the activation barrier. 2. Poor Solubility of Reactants: The starting material or azide salt may not be fully dissolved in the chosen solvent. 3. Deactivated Catalyst/Additive: If using a Lewis acid or other additive, it may be inactive or poisoned.1. Gradually increase the reaction temperature in increments of 10-20°C and monitor progress by TLC. Extend the reaction time. 2. Switch to a solvent with higher polarity and boiling point, such as DMF or DMSO. 3. Use fresh, anhydrous reagents and ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if using sensitive additives.
Formation of Multiple Side Products 1. Decomposition/Decarboxylation: Excessively high reaction temperatures (>150°C) can lead to the loss of the carboxylic acid group. 2. Hydrolysis of Nitrile: If significant water is present under harsh conditions, the nitrile group may hydrolyze back to a carboxylic acid amide, which could then form other products.1. Reduce the reaction temperature. Use the minimum temperature required for a reasonable reaction rate. 2. Ensure all reagents and solvents are anhydrous.
Product is Lost During Workup 1. Incomplete Precipitation: The product may have some solubility in the acidic aqueous phase, especially if the volume is large. 2. Incorrect pH for Precipitation: The product is amphoteric. Precipitation is most effective at the isoelectric point. If the solution is too acidic or not acidic enough, the product may remain dissolved as a salt.1. After acidification, cool the mixture in an ice bath for an extended period (1-2 hours) to maximize precipitation. Reduce the volume of water used in the workup if possible. 2. Adjust the pH carefully, testing small aliquots. A typical target pH for precipitating carboxylic acids is around 2-3.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common synthesis issues.

G cluster_0 Synthesis of 5-(2-carboxyphenyl)-1H-tetrazole cluster_1 Synthesis of this compound (Isomer) A 2-Cyanobenzoic Acid C Reaction (e.g., DMF, NH4Cl, 120°C) A->C B Sodium Azide (NaN3) B->C D [3+2] Cycloaddition C->D E 5-(2-carboxyphenyl)-1H-tetrazole (Expected Product) D->E F 2-Halobenzoic Acid H Ullmann Coupling (e.g., CuI, Base, High Temp) F->H G 1H-Tetrazole G->H I N-Arylation H->I J This compound (Target Isomer) I->J

Caption: Isomeric pathways in tetrazole synthesis.

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC/LCMS) start->check_sm sm_present High % of Starting Material Remaining? check_sm->sm_present side_products Multiple Side Products Observed? sm_present->side_products No increase_temp Action: Increase Temp/Time or Change Solvent sm_present->increase_temp Yes clean_rxn Reaction appears clean but isolated yield is low side_products->clean_rxn No lower_temp Action: Lower Reaction Temperature side_products->lower_temp Yes check_workup Action: Review Workup Protocol (pH, Temp, Volume) clean_rxn->check_workup

Caption: Troubleshooting decision tree for low yields.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-carboxyphenyl)-1H-tetrazole

This protocol is a representative method based on common procedures for the synthesis of 5-substituted tetrazoles from nitriles.

Materials:

  • 2-cyanobenzoic acid

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-cyanobenzoic acid (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Heating: Heat the reaction mixture to 120-130°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water.

  • Acidification: While stirring in an ice bath, slowly add concentrated HCl to the aqueous mixture to adjust the pH to ~2. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to yield 5-(2-carboxyphenyl)-1H-tetrazole as a white solid.

Protocol 2: Synthesis of this compound (Conceptual)

This protocol outlines a general Ullmann-type condensation approach for the synthesis of the N-1 isomer. Optimization of catalyst, ligand, base, and temperature is typically required.

Materials:

  • 2-Bromobenzoic acid

  • 1H-Tetrazole

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling polar solvent (e.g., DMSO, DMF)

Procedure:

  • Reaction Setup: To an oven-dried flask, add 2-bromobenzoic acid (1.0 eq), 1H-tetrazole (1.2 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to the required temperature (often 100-150°C) and stir until TLC or LC-MS analysis indicates consumption of the 2-bromobenzoic acid.

  • Workup: Cool the mixture to room temperature. Dilute with water and acidify with HCl to a pH of ~2.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography on silica gel to isolate the desired N-1 isomer from any N-2 isomer and other side products.

References

Technical Support Center: Managing Impurities in 2-(1H-tetrazol-1-yl)benzoic acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(1H-tetrazol-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound involves a two-step, one-pot reaction starting from 2-aminobenzonitrile. The first step is the diazotization of the primary aromatic amine using a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt intermediate. This is followed by the reaction of the diazonium salt with an azide source, typically sodium azide, which leads to the formation of the tetrazole ring.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The main impurities include:

  • Isomeric Impurity: 2-(2H-tetrazol-2-yl)benzoic acid is a common positional isomer that can form during the reaction.

  • Unreacted Starting Material: Residual 2-aminobenzonitrile may remain if the reaction does not go to completion.

  • Side-Reaction Byproducts: The diazotization reaction can sometimes lead to the formation of phenolic byproducts (e.g., 2-hydroxybenzoic acid) if the diazonium group is prematurely displaced by water. Other unforeseen impurities can also arise from "Schmidt-like" reaction mechanisms.[1]

Q3: How can I distinguish between the desired this compound and its 2H-isomer?

A3: Spectroscopic methods are key for differentiating between the 1H and 2H isomers.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish the isomers. The chemical shifts of the protons and carbons on the tetrazole ring and the adjacent benzoic acid ring will differ due to the different electronic environments in the two isomers. Previous studies have shown that 1H and 2H tautomeric forms of substituted tetrazoles can be differentiated on the nuclear magnetic resonance (NMR) timescale.[2]

  • HPLC Analysis: A well-developed High-Performance Liquid Chromatography (HPLC) method can separate the two isomers, allowing for their individual quantification.

Q4: What are the best practices for minimizing impurity formation?

A4: To minimize impurities:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts.

  • Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing extraneous contaminants.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete diazotization.Ensure the temperature is maintained between 0-5°C and that the sodium nitrite is added slowly and with vigorous stirring.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation and maintain the low temperature until the addition of the azide.
Inefficient reaction with azide.Ensure an adequate molar excess of sodium azide is used. The reaction may require gentle warming after the azide addition, but this should be optimized to avoid decomposition.
Presence of a Significant Amount of 2-(2H-tetrazol-2-yl)benzoic acid Isomer Reaction conditions favoring the formation of the 2H-isomer.The ratio of 1H to 2H isomers can be influenced by the solvent, temperature, and pH of the reaction mixture. Systematic optimization of these parameters may be necessary to favor the desired 1H-isomer.
Co-precipitation during workup.The purification method, particularly crystallization, needs to be carefully designed to selectively crystallize the desired 1H-isomer.
Product is Difficult to Purify Presence of multiple impurities with similar polarities to the product.Employ column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent or a mixture of solvents can also be effective. Water is a common solvent for the recrystallization of benzoic acid derivatives.
Formation of Colored Byproducts Azo coupling or other side reactions of the diazonium salt.Ensure that the temperature during diazotization is strictly controlled. The pH of the reaction mixture should also be monitored and controlled.
Residual 2-Aminobenzonitrile Detected in the Final Product Incomplete reaction.Increase the reaction time or slightly elevate the temperature after the addition of sodium azide. Ensure that the stoichiometry of the reagents is correct.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts (ppm) for Isomeric Impurities

Proton This compound (Predicted) 2-(2H-tetrazol-2-yl)benzoic acid (Predicted) 2-Aminobenzonitrile
Tetrazole-H ~9.5 (s)~8.7 (s)-
Aromatic-H 7.6 - 8.2 (m)7.5 - 8.1 (m)6.7 - 7.5 (m)
NH2 --~5.5 (br s)
COOH >10 (br s)>10 (br s)-
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Aminobenzonitrile

  • Sodium Nitrite (NaNO2)

  • Hydrochloric Acid (HCl)

  • Sodium Azide (NaN3)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) in a solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Azide Addition:

    • In a separate flask, dissolve sodium azide (1.2-1.5 eq) in deionized water and cool the solution in an ice bath.

    • Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution should be observed.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it slowly warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture) or by column chromatography.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for an analytical method and will likely require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Diazotization of 2-Aminobenzonitrile B 2. Azide Addition (Formation of Tetrazole Ring) A->B C 3. Work-up (Extraction) B->C D 4. Purification (Crystallization/Chromatography) C->D E 5. Purity & Impurity Profiling (HPLC, NMR) D->E

Caption: A general workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Low Product Yield? q1 Check Diazotization Temperature (0-5 °C)? start->q1 a1_no No: Adjust cooling, slow down NaNO2 addition q1->a1_no Incorrect q2 Check Reagent Stoichiometry? q1->q2 Correct a1_yes Yes a1_no->start a2_no No: Recalculate and use correct molar ratios q2->a2_no Incorrect q3 Monitor Reaction Time? q2->q3 Correct a2_yes Yes a2_no->start a3_no No: Extend reaction time and monitor by TLC/HPLC q3->a3_no Insufficient end Yield Improved q3->end Sufficient a3_yes Yes a3_no->start

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Optimizing Crystallization of 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 2-(1H-tetrazol-1-yl)benzoic acid for high purity.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound and provides systematic solutions.

dot

TroubleshootingWorkflow start Crystallization Attempt issue Identify Crystallization Issue start->issue no_crystals No Crystals Form issue->no_crystals No Precipitation oiling_out Oiling Out / Amorphous Solid issue->oiling_out Liquid/Gummy Precipitate poor_yield Poor Crystal Yield issue->poor_yield Small Amount of Solid low_purity Low Purity / Discoloration issue->low_purity Impure Solid solution_no_crystals Troubleshoot 'No Crystals' no_crystals->solution_no_crystals solution_oiling_out Troubleshoot 'Oiling Out' oiling_out->solution_oiling_out solution_poor_yield Troubleshoot 'Poor Yield' poor_yield->solution_poor_yield solution_low_purity Troubleshoot 'Low Purity' low_purity->solution_low_purity end High-Purity Crystals Obtained solution_no_crystals->end solution_oiling_out->end solution_poor_yield->end solution_low_purity->end

Caption: A high-level workflow for troubleshooting common crystallization problems.

FAQs: Troubleshooting

Q1: My compound is not crystallizing, even after cooling the solution. What should I do?

A1: This is a common issue that can often be resolved by inducing nucleation. Here are a few techniques to try in sequence:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and impurity inclusion.

  • Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator. Slower cooling is generally preferred for better crystal quality.

  • Anti-Solvent Addition: If you are using a solvent in which your compound is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then allow it to stand.

Q2: Instead of crystals, an oil or a gummy solid is forming. How can I fix this "oiling out"?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the concentration of the solute is too high. Here are some solutions:

  • Increase Solvent Volume: The most common cause is a supersaturated solution that is too concentrated. Re-heat the solution until the oil redissolves, then add more of the hot solvent. Allowing the solution to cool more slowly from a more dilute state can promote proper crystal formation.

  • Change Solvent System: The chosen solvent may not be ideal. A solvent with a lower boiling point might prevent the compound from precipitating above its melting point. Alternatively, using a solvent pair can sometimes resolve this issue.

  • Lower the Crystallization Temperature: By allowing the solution to cool to a lower temperature before significant precipitation occurs, you can avoid the formation of an oil. This can be achieved by using a larger volume of solvent.

Q3: The crystallization yielded very few crystals. How can I improve the yield?

A3: A low yield can be due to several factors. Consider the following to improve your recovery:

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) may still contain a significant amount of dissolved product. Try evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

  • Optimize Solvent Volume: Using too much solvent will result in a significant portion of your compound remaining in the solution even after cooling. While you need enough solvent to dissolve the compound when hot, using the minimum necessary amount will maximize your yield.

  • Check Solubility Data: Ensure you are using an appropriate solvent. The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures. Refer to the solubility data tables below for guidance.

Q4: The crystals are colored or appear impure. How can I improve the purity?

A4: Discoloration or low purity indicates the presence of impurities trapped in the crystal lattice. Here are some purification strategies:

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use a minimal amount of charcoal, as it can also adsorb some of your product. After adding charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Slow Cooling: Rapid cooling can trap impurities within the growing crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of a more ordered and pure crystal lattice.

  • Washing: After filtration, wash the collected crystals with a small amount of ice-cold solvent. This will help to remove any residual mother liquor that contains dissolved impurities.

  • Recrystallization: If the purity is still low, a second recrystallization step may be necessary.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the crystallization of this compound.

dot

ExperimentalWorkflow start Start: Crude Product dissolution 1. Dissolution in Hot Solvent start->dissolution filtration 2. Hot Gravity Filtration (optional, for insoluble impurities) dissolution->filtration cooling 3. Slow Cooling to Room Temp. filtration->cooling ice_bath 4. Ice Bath Cooling cooling->ice_bath vacuum_filtration 5. Vacuum Filtration ice_bath->vacuum_filtration washing 6. Washing with Cold Solvent vacuum_filtration->washing drying 7. Drying washing->drying end End: Pure Crystals drying->end

Caption: A standard workflow for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent from the solubility data table. Ethanol or water are good starting points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, high-purity crystals.

  • Further Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Solvent-Antisolvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature (a solvent in which it is highly soluble).

  • Antisolvent Addition: Slowly add a miscible "antisolvent" (a solvent in which the compound is poorly soluble) dropwise with stirring until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form over time. If not, induce crystallization using the methods described in the troubleshooting section.

  • Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

SolventSolubility at 25°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Water0.345.9
Ethanol45.5Very Soluble
Acetone44.4Very Soluble
Diethyl Ether38.5Very Soluble
Chloroform16.7Very Soluble
Benzene10.640.4
Hexane0.374.1

Note: This data is for benzoic acid and should be used as an estimation for this compound. Experimental verification is recommended.

Table 2: Common Solvent Systems for Recrystallization

Solvent SystemRationale
Ethanol/WaterThe compound is typically soluble in ethanol and less soluble in water. Dissolve in hot ethanol and add hot water as the antisolvent.
Acetone/HexaneThe compound is generally soluble in acetone and insoluble in hexane. Dissolve in acetone and add hexane as the antisolvent.
TolueneA good option for compounds with aromatic character.

Frequently Asked Questions (FAQs)

Q5: What are the likely impurities in my sample of this compound?

A5: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of 2-aminobenzoic acid with sodium azide and triethyl orthoformate. Potential impurities could include:

  • Unreacted 2-aminobenzoic acid: This is a common impurity if the reaction does not go to completion.

  • Side products from the diazotization: Various side reactions can occur during the formation of the tetrazole ring.

  • Isomeric products: Depending on the reaction conditions, the 5-substituted tetrazole isomer could potentially form.

  • Residual solvents: Solvents used in the reaction or workup may be present.

Q6: How does pH affect the crystallization of this compound?

A6: As a carboxylic acid, the pH of the solution will significantly impact the solubility of this compound.

  • Acidic pH: In acidic conditions, the carboxylic acid group will be protonated (-COOH), and the compound will be less soluble in aqueous solutions. Crystallization is typically favored at a lower pH.

  • Basic pH: In basic conditions, the carboxylic acid group will be deprotonated to form the carboxylate salt (-COO⁻), which is generally much more soluble in water. Therefore, crystallization from an aqueous solution is unlikely to occur at high pH.

Q7: Can I use the melting point to assess the purity of my crystals?

A7: Yes, the melting point is a useful indicator of purity. A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C). Impurities will generally cause the melting point to be depressed and the range to be broader. You can compare the melting point of your recrystallized product to the literature value for pure this compound.

Technical Support Center: 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving 2-(1H-tetrazol-1-yl)benzoic acid. The following sections offer frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

Degradation of tetrazole-containing compounds like this compound in aqueous solutions is typically influenced by several factors. The most common culprits are pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring itself is generally stable, the overall molecular structure can introduce instabilities.[1][2]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively documented, potential pathways can be inferred based on its structure and the known behavior of tetrazole and benzoic acid moieties under stress conditions. Forced degradation studies are the standard method for identifying such pathways.[3][4] Likely degradation could involve:

  • Hydrolysis: Acidic or alkaline conditions may lead to the cleavage of the bond between the benzoic acid and the tetrazole ring, although the tetrazole ring itself is quite resistant. Angiotensin-II receptor antagonists, which contain a tetrazole moiety, have been shown to have major degradation products under alkaline conditions.[3]

  • Decarboxylation: Under high thermal stress in aqueous solutions, the benzoic acid moiety could undergo decarboxylation to yield 1-phenyl-1H-tetrazole. Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures.[5]

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation, potentially leading to ring cleavage or other rearrangements.[1][6]

  • Oxidation: The presence of oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of N-oxides or other oxidative degradation products.[1]

Q3: At what pH range is this compound likely to be most stable?

The optimal pH is specific to each compound. However, many pharmaceutical compounds exhibit the greatest stability in the pH range of 4 to 8.[1] It is highly recommended to perform a pH-rate profile study to determine the specific pH of maximum stability for this compound.

Q4: How can I enhance the stability of my compound in solution?

Several excipients can be used to improve stability:[1]

  • Buffers: To maintain the solution at the optimal pH.

  • Antioxidants: Such as ascorbic acid or sodium metabisulfite, to protect against oxidative degradation.

  • Chelating Agents: Like EDTA, to bind metal ions that might catalyze degradation reactions.

  • Polymers and Surfactants: Compounds like Polysorbate 80 (Tween® 80), PVP, or HPMC can help prevent aggregation and improve physical stability.[1]

Q5: What analytical methods are best for monitoring the degradation of this compound and its products?

A stability-indicating HPLC method is essential for separating the parent compound from any degradation products.[1] For the structural characterization and identification of significant degradants, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected peaks in chromatogram (HPLC) 1. Contamination of solvent, glassware, or sample. 2. Degradation of the compound due to improper storage or handling (e.g., exposure to light, non-optimal pH).[1] 3. Interaction with column or mobile phase components.1. Use high-purity solvents and meticulously clean all equipment. Run a blank to check for system contamination. 2. Prepare fresh samples and store stock solutions protected from light at low temperatures. Ensure the pH of the solution is within the stable range (typically pH 4-8).[1] 3. Evaluate different mobile phase compositions or a different HPLC column.
Progressive loss of parent compound signal over time 1. The compound is unstable under the current storage or experimental conditions. 2. Adsorption of the compound onto the surface of the container (e.g., glass or plastic).1. Conduct a forced degradation study to identify conditions causing instability (see protocol below).[4] Add stabilizers like antioxidants or buffers if necessary.[1] 2. Test different types of containers (e.g., polypropylene vs. borosilicate glass) or add a small percentage of an organic solvent or surfactant to the solution.
Poor reproducibility of analytical results 1. Inconsistent sample preparation. 2. Fluctuation in experimental conditions (temperature, pH). 3. Instability of the compound in the autosampler.1. Standardize the sample preparation protocol. Use volumetric flasks and calibrated pipettes. 2. Precisely control temperature and pH for all experiments. Use a buffer to maintain a constant pH. 3. If samples are run in a long sequence, consider using a cooled autosampler. Test sample stability in the autosampler over 24 hours.
Formation of precipitate in solution 1. Poor solubility of the compound in the chosen solvent. 2. The pH of the solution is near the pKa of the compound, reducing its solubility. 3. Degradation product is insoluble.1. Test alternative solvents or co-solvent systems. Sonication may help with initial dissolution. 2. Adjust the pH of the solution away from the compound's pKa to increase the solubility of the ionized form. 3. Characterize the precipitate. If it is a degradant, conditions must be adjusted to improve the stability of the parent compound.

Quantitative Data Summary

Forced degradation studies are critical for understanding a compound's stability profile.[4][6] The following table should be used to summarize the results from such a study on this compound.

Stress ConditionTime (hours)Temperature (°C)% Parent Compound RemainingNumber of Degradation ProductsObservations (e.g., color change, precipitation)
Acid Hydrolysis (0.1 M HCl) 0RT1000Clear solution
24RT
48RT
860
Base Hydrolysis (0.1 M NaOH) 0RT1000Clear solution
2RT
8RT
260
Oxidation (3% H₂O₂) 0RT1000Clear solution
8RT
24RT
Thermal Degradation 0701000Clear solution
2470
7270
Photodegradation (ICH Q1B) 0RT1000Clear solution
(Specify duration)RT
Photodegradation Control (Specify duration)RT

RT: Room Temperature

Visualizations

G parent This compound hydrolysis Hydrolysis Product (e.g., Anthranilic Acid + 1H-Tetrazole) parent->hydrolysis  Acid / Base  Hydrolysis decarboxylation Decarboxylation Product (e.g., 1-phenyl-1H-tetrazole) parent->decarboxylation  Thermal  Stress oxidation Oxidation Product (e.g., N-oxide derivative) parent->oxidation  Oxidative  Stress (H₂O₂)

Caption: Potential degradation pathways for this compound.

G start Prepare Stock Solution (1 mg/mL in suitable solvent) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid therm Thermal (70°C, solid or solution) stress->therm photo Photostability (ICH Q1B, with dark control) stress->photo sample Collect Samples at Time Points (0, 2, 8, 24, 48h) acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze eval Evaluate Data: - Calculate % Degradation - Assess Mass Balance analyze->eval char Characterize Significant Degradants (LC-MS/MS, NMR) eval->char If degradants > threshold

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradants and establish the degradation pathways, consistent with ICH guidelines.[1][4]

1. Materials and Equipment

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Validated stability-indicating HPLC-UV method

  • LC-MS/MS system for characterization

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven and water bath

  • Volumetric flasks, pipettes, and vials

2. Stock Solution Preparation

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water). This stock will be used for all stress conditions.

3. Stress Conditions For each condition, a control sample (unstressed stock solution, diluted to the final concentration) should be analyzed at the initial time point.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Store one set of samples at room temperature and another at 60°C.

    • Collect samples at time points such as 0, 4, 8, 24, and 48 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Store at room temperature. Note: Base hydrolysis can be rapid for tetrazole compounds, so shorter time points (e.g., 0, 1, 2, 4, 8 hours) may be necessary.[3]

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Store at room temperature, protected from light.

    • Collect samples at time points such as 0, 8, 24, and 48 hours.

  • Thermal Degradation:

    • Place a sample of the stock solution in a sealed vial in an oven at 70°C.

    • If the compound is available as a solid, place a sample of the solid powder in the oven as well.

    • Collect samples at time points such as 0, 24, 48, and 72 hours.

  • Photodegradation:

    • Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1]

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions to serve as a dark control.

    • Analyze the samples at the end of the exposure period.

4. Sample Analysis and Data Evaluation

  • Dilute all stressed and control samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated, stability-indicating HPLC method. The method must be able to separate the parent peak from all degradation product peaks.[1]

  • Calculate the percentage of degradation for the parent compound at each time point.

  • Assess the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

  • If any degradation product is present at a significant level (e.g., >1%), proceed with its isolation and characterization using techniques like LC-MS/MS and NMR.[1]

References

Validation & Comparative

comparative study of the biological activity of tetrazolylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Tetrazolylbenzoic Acid Isomers

This guide provides a comparative analysis of the biological activities of the ortho, meta, and para isomers of tetrazolylbenzoic acid. The information presented is based on available experimental data for each isomer or closely related derivatives. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The biological activities of the tetrazolylbenzoic acid isomers are summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented is a collation from various sources and should be interpreted with caution.

Cytotoxic Activity

The cytotoxic effects of tetrazolylbenzoic acid isomers are crucial in the context of anticancer research. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

IsomerCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(1H-tetrazol-5-yl)benzoic acid (ortho) Data not available---
3-(1H-tetrazol-5-yl)benzoic acid (meta) Data not available---
4-(1H-tetrazol-5-yl)benzoic acid (para) Data not available---
Related Derivative: Benzoic AcidHeLa, HUH7, MG63, A673, CRM61285.54±3.17 to 670.6±43.26 (µg/ml)--
Related Derivative: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamidesHCT 116, PC-3, BxPC-30.13–0.65-Fluorouracil3.2 - 96.1

Note: While specific IC50 values for the individual isomers of tetrazolylbenzoic acid against cancer cell lines were not found in the reviewed literature, studies on benzoic acid and other tetrazole derivatives show a wide range of cytotoxic activities. For instance, benzoic acid itself has demonstrated cytotoxic effects on various cancer cell lines[3][4][5]. Furthermore, complex tetrazole derivatives have shown potent anticancer activities with IC50 values in the low micromolar range[2][6].

Antimicrobial Activity

The antimicrobial potential of tetrazolylbenzoic acid isomers is evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

IsomerMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-(1H-tetrazol-5-yl)benzoic acid (ortho) Data not available---
3-(1H-tetrazol-5-yl)benzoic acid (meta) Data not available---
4-(1H-tetrazol-5-yl)benzoic acid (para) Staphylococcus aureus>500--
Bacillus subtilis>500--
Escherichia coli>500--
Pseudomonas aeruginosa>500--
Related Derivative: Benzoic AcidEscherichia coli O1571000--

Note: The antimicrobial activity of 4-tetrazolylbenzoic acid was found to be low against the tested strains[7]. However, the position of substituents on the benzoic acid ring is known to significantly influence antimicrobial activity[1]. For example, 2-hydroxybenzoic acid shows stronger activity against E. coli than other isomers[1]. This suggests that the ortho and meta isomers of tetrazolylbenzoic acid may exhibit different antimicrobial profiles.

Anti-inflammatory Activity

The anti-inflammatory effects of these isomers can be assessed in vivo using models like the carrageenan-induced paw edema test, where a reduction in paw volume indicates anti-inflammatory activity.

IsomerAssayDosage% Inhibition of EdemaReference Compound% Inhibition of Edema
2-(1H-tetrazol-5-yl)benzoic acid (ortho) Data not available----
3-(1H-tetrazol-5-yl)benzoic acid (meta) Data not available----
4-(1H-tetrazol-5-yl)benzoic acid (para) Carrageenan-induced paw edema25 and 125 mg/kg48.9–63.1%Diclofenac-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrazolylbenzoic acid isomers and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the tetrazolylbenzoic acid isomers in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay evaluates the acute anti-inflammatory activity of a compound.

  • Animal Grouping: Divide rats into groups: control, standard (e.g., diclofenac), and test groups (different doses of tetrazolylbenzoic acid isomers).

  • Compound Administration: Administer the test compounds or standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualization

The following diagrams illustrate potential signaling pathways that may be modulated by tetrazolylbenzoic acid isomers based on the known mechanisms of action of tetrazole-containing compounds and benzoic acid derivatives.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tetrazolylbenzoic_Acid Tetrazolylbenzoic Acid Isomers Tetrazolylbenzoic_Acid->P_EGFR Inhibits?

Caption: Potential inhibition of the EGFR signaling pathway.

TNF_alpha_Signaling_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Inflammation Inflammatory Response NF_kappa_B->Inflammation Upregulates Tetrazolylbenzoic_Acid Tetrazolylbenzoic Acid Isomers Tetrazolylbenzoic_Acid->IKK Inhibits?

Caption: Potential modulation of the TNF-α signaling pathway.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Converts to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Tetrazolylbenzoic_Acid Tetrazolylbenzoic Acid Isomers Tetrazolylbenzoic_Acid->COX2 Inhibits?

Caption: Potential inhibition of the COX-2 signaling pathway.

Experimental_Workflow Isomers Tetrazolylbenzoic Acid Isomers (ortho, meta, para) Cytotoxicity Cytotoxicity Assay (MTT) Isomers->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Isomers->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced edema) Isomers->Anti_inflammatory Data_Analysis Data Analysis (IC50 / MIC / % Inhibition) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: General experimental workflow for comparison.

References

comparative analysis of MOFs synthesized with different tetrazole-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metal-Organic Frameworks Synthesized with Different Tetrazole-Based Ligands

The following guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using various tetrazole-based ligands. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of performance based on experimental data.

Introduction to Tetrazole-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Tetrazole-based ligands are of particular interest in the synthesis of MOFs due to the high nitrogen content and versatile coordination modes of the tetrazole ring.[3] These characteristics can lead to MOFs with high thermal and chemical stability, making them suitable for a variety of applications including gas storage, catalysis, and as energetic materials.[4][5] The properties of tetrazole-based MOFs can be tuned by modifying the functional groups on the tetrazole ligand or by changing the metal center.[6][7]

Comparative Performance Data

The performance of MOFs synthesized with different tetrazole-based ligands varies significantly depending on the specific ligand structure and the metal ion used. The following tables summarize key quantitative data from various studies to facilitate comparison.

Thermal Stability of Tetrazole-Based MOFs

Thermal stability is a critical parameter for many MOF applications. The decomposition temperature is a key indicator of this property.

MOFMetal IonLigandDecomposition Temperature (°C)
{--INVALID-LINK--·6H₂O}nZn²⁺1H-tetrazole (Tz)324.1[8]
[Zn(Tz)₂]nZn²⁺1H-tetrazole (Tz)351.4[8]
{--INVALID-LINK--·6H₂O}nCd²⁺1H-tetrazole (Tz)279.41[8]
{--INVALID-LINK--·6H₂O}nMn²⁺1H-tetrazole (Tz)332.75[8]
[Na₃(L)₃(H₂O)₆]nNa⁺L³⁻ (a poly-tetrazole ligand)344[9][10]
[K₃(L)₃(H₂O)₃]nK⁺L³⁻ (a poly-tetrazole ligand)337[9][10]
NiNDTzNi²⁺2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz)300 (onset)[4]
[Cu(N₃)(tz)]nCu²⁺tetrazole (tz) and azide (N₃)265[11]
Porosity and Gas Adsorption of Tetrazole-Based MOFs

The porous nature of MOFs is central to their application in gas storage and separation. The Brunauer–Emmett–Teller (BET) surface area is a common metric for characterizing this porosity.

MOFMetal IonLigandBET Surface Area (m²/g)CO₂ Uptake (mmol/g)
NiNDTzNi²⁺2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz)320[4]1.85[4]
UiO-66-TetrazoleZr⁴⁺Tetrazole-containing benzene-1,4-dicarboxylic acid1045[7]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in the synthesis and characterization of the MOFs listed above.

General Synthesis of Tetrazole-Based MOFs

A common method for the synthesis of tetrazole-based MOFs is the solvothermal method .[4] This technique involves heating a mixture of the metal salt and the tetrazole-based ligand in a sealed vessel, often in a solvent such as N,N-Dimethylformamide (DMF). The reaction temperature and time are critical parameters that influence the final product's structure and properties.

For instance, the synthesis of four energetic MOFs, {--INVALID-LINK--·6H₂O}n, [Zn(Tz)₂]n, {--INVALID-LINK--·6H₂O}n, and {--INVALID-LINK--·6H₂O}n, was achieved under hydro/solvothermal conditions using 1H-tetrazole and the corresponding metal salts.[8] Similarly, NiNDTz was synthesized by reacting 2,6-di(1H-tetrazol-5-yl)naphthalene with NiCl₂·6H₂O under solvothermal conditions in a DMF and water mixture.[4] The in situ synthesis of tetrazole ligands, as demonstrated by the Demko–Sharpless method, can also be employed where a nitrile and an azide are reacted in the presence of a metal salt.[3]

Post-Synthetic Ligand Exchange (PSE)

An alternative to direct synthesis is Post-Synthetic Ligand Exchange (PSE) , where ligands in a pre-synthesized MOF are exchanged with new functionalized ligands.[1] This method allows for the incorporation of ligands that may not be stable under the initial synthesis conditions. For example, UiO-66-Tetrazole was synthesized via PSE by introducing a tetrazole-containing benzene-1,4-dicarboxylic acid to a solution containing the parent UiO-66 MOF.[1][7]

Characterization Techniques

The synthesized MOFs are typically characterized using a suite of analytical techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.[7]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and decomposition temperature of the MOF.[4][8]

  • N₂ Adsorption-Desorption Isotherms: To measure the surface area and pore size distribution, typically analyzed using the BET method.[4]

  • Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the organic ligands within the MOF structure.[9][10]

Visualizations

The following diagrams illustrate key relationships and workflows in the study of tetrazole-based MOFs.

Ligand_Metal_to_MOF_Properties Influence of Ligand and Metal on MOF Properties cluster_inputs Inputs cluster_synthesis Synthesis cluster_properties Resulting MOF Properties Ligand Tetrazole-Based Ligand (e.g., 1H-tetrazole, NDTz) Synthesis Solvothermal Synthesis or Post-Synthetic Exchange Ligand->Synthesis Thermal_Stability Thermal Stability Ligand->Thermal_Stability Functional groups impact Porosity Porosity & Surface Area Ligand->Porosity Linker length & rigidity Metal Metal Ion (e.g., Zn²⁺, Ni²⁺, Na⁺) Metal->Synthesis Metal->Thermal_Stability Coordination strength Synthesis->Thermal_Stability Determines Synthesis->Porosity Influences Catalytic_Activity Catalytic Activity Synthesis->Catalytic_Activity Affects Energetic_Properties Energetic Properties Synthesis->Energetic_Properties Defines MOF_Characterization_Workflow Experimental Workflow for MOF Characterization Start Synthesized MOF Sample PXRD Powder X-ray Diffraction (PXRD) Start->PXRD TGA_DSC Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) Start->TGA_DSC N2_Adsorption N₂ Adsorption-Desorption Start->N2_Adsorption Spectroscopy Spectroscopy (IR, NMR) Start->Spectroscopy Structure Crystal Structure & Purity PXRD->Structure Thermal_Stability Thermal Stability TGA_DSC->Thermal_Stability Porosity Surface Area & Pore Size N2_Adsorption->Porosity Composition Chemical Composition Spectroscopy->Composition

References

Assessing the Metabolic Stability of 2-(1H-tetrazol-1-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. The strategic replacement of a carboxylic acid functional group with a tetrazole ring is a widely employed bioisosteric approach to enhance metabolic stability and other pharmacological properties. This guide provides a comparative assessment of the metabolic stability of 2-(1H-tetrazol-1-yl)benzoic acid derivatives, offering insights into their advantages over carboxylic acid analogs and detailing the experimental protocols for their evaluation.

While specific quantitative metabolic stability data for this compound derivatives are not extensively available in the public domain, this guide draws upon the well-established principles of bioisosterism and data from analogous compounds to provide a comprehensive overview.

Comparative Metabolic Stability: Tetrazoles vs. Carboxylic Acids

The rationale for replacing a carboxylic acid with a tetrazole lies in the similarity of their physicochemical properties, such as their pKa, which allows them to engage in similar interactions with biological targets. However, their metabolic fates can differ significantly. Carboxylic acids are susceptible to Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid systemic clearance. The tetrazole moiety is generally more resistant to such metabolic transformations, often resulting in a longer half-life and improved oral bioavailability.[1][2]

Table 1: Inferred Comparative Metabolic Stability Data

The following table presents a semi-quantitative comparison based on general observations for tetrazole bioisosteres of carboxylic acids. These values are illustrative and would need to be confirmed experimentally for specific this compound derivatives.

ParameterCarboxylic Acid Analog (e.g., Benzoic Acid)This compound Derivative (Inferred)Rationale for Difference
Half-life (t½) in Liver Microsomes ShorterLongerTetrazoles are less susceptible to Phase II conjugation (e.g., glucuronidation) compared to carboxylic acids.[1]
Intrinsic Clearance (CLint) HigherLowerReduced metabolic susceptibility leads to a lower rate of clearance by liver enzymes.
Primary Metabolic Pathways Glucuronidation, Amino Acid Conjugation[3]Primarily Phase I oxidation (e.g., hydroxylation) on the aromatic rings.The tetrazole ring itself is generally metabolically stable.
Oral Bioavailability (%F) LowerHigherImproved metabolic stability contributes to a greater fraction of the drug reaching systemic circulation.[2]

Experimental Protocols

Accurate assessment of metabolic stability is crucial. The following is a detailed protocol for a standard in vitro liver microsomal stability assay.

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (with known metabolic stability, e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer.

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension to reach the final incubation concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing Experimental and Metabolic Pathways

Diagrams are essential for understanding complex biological processes and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents (Compound, Microsomes, NADPH) mix Mix Compound and Microsomes reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Collect Aliquots at Time Points start_reaction->time_points quench Stop Reaction with Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for an in vitro liver microsomal stability assay.

metabolic_pathway cluster_phase2 Phase II Metabolism (for Carboxylic Acid Analog) compound This compound Derivative hydroxylation Hydroxylation (on aromatic rings) compound->hydroxylation oxidation Other Oxidative Metabolism compound->oxidation metabolically_stable Metabolically Stable Tetrazole Ring compound->metabolically_stable Resistant to degradation excretion Excretion hydroxylation->excretion oxidation->excretion glucuronidation Glucuronide Conjugate glucuronidation->excretion amino_acid_conjugation Amino Acid Conjugate amino_acid_conjugation->excretion benzoic_acid Benzoic Acid Analog benzoic_acid->glucuronidation benzoic_acid->amino_acid_conjugation

Caption: General metabolic pathways for tetrazole derivatives and their carboxylic acid analogs.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1H-tetrazol-1-yl)benzoic Acid Analogs as Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(1H-tetrazol-1-yl)benzoic acid analogs, focusing on their structure-activity relationships (SAR) as angiotensin II receptor antagonists. The information presented herein is compiled from various studies, offering objective comparisons of the biological performance of these compounds, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further research.

Introduction

Analogs of this compound are a significant class of compounds in medicinal chemistry, primarily investigated for their potent antihypertensive properties. These compounds typically act as angiotensin II receptor blockers (ARBs), targeting the renin-angiotensin system (RAS), a critical regulator of blood pressure.[1] The core structure, featuring a biphenyl scaffold with a tetrazole and a carboxylic acid (or a bioisosteric equivalent), is exemplified by the widely used drug, Valsartan.[2] The tetrazole moiety, in particular, serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability.[3] This guide will delve into the SAR of these analogs, presenting quantitative data on their biological activities and the experimental methods used for their evaluation.

Angiotensin II Receptor Signaling Pathway

The therapeutic effect of these analogs is achieved by blocking the angiotensin II type 1 (AT1) receptor. The binding of the endogenous ligand, angiotensin II (Ang II), to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This cascade, primarily acting through the Gq/11 protein pathway, leads to vasoconstriction and other physiological responses that elevate blood pressure. By competitively inhibiting the binding of Ang II, these tetrazole-containing compounds effectively block this downstream signaling.[4]

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds Gq_11 Gq/11 Protein AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC Co-activates Response Physiological Response (Vasoconstriction, etc.) PKC->Response Leads to Analog Tetrazolylbenzoic Acid Analog Analog->AT1R Blocks

Diagram 1: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on their structural features. Key SAR findings from various studies on Valsartan and related analogs are summarized below:

  • Acidic Moiety: The presence of an acidic group, such as the tetrazole or a carboxylic acid, on the biphenyl ring system is crucial for high-affinity binding to the AT1 receptor.[4]

  • Lipophilic Side Chain: A lipophilic side chain, like the N-pentanoyl valine moiety in Valsartan, occupies a hydrophobic pocket within the receptor. The size and shape of this chain significantly impact the compound's potency.[4]

  • Biphenyl Orientation: The relative orientation of the two phenyl rings and the attached functional groups is critical for optimal engagement with the receptor.[4]

  • Ester and Amide Derivatives: Modifications of the carboxylic acid group to form esters or amides can modulate the pharmacokinetic and pharmacodynamic properties of the analogs. Such derivatization can lead to compounds with varied antihypertensive, antioxidant, and urease inhibitory activities.[2][5]

Comparative Biological Data

The following tables summarize the quantitative data from a study by Masood et al. (2023), which synthesized and evaluated a series of ester derivatives of 2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid (a Valsartan analog).[2]

Table 1: Antihypertensive Activity of Valsartan Analogs [2]

CompoundDose (mg/kg)% Decrease in Mean Arterial Pressure (MAP)
AV0 (Parent Drug) 3025.3 ± 1.5
AV1 3030.1 ± 2.1
AV2 3035.8 ± 2.5
AV3 3032.4 ± 1.9
AV4 3028.7 ± 1.7
AV5 3031.5 ± 2.2
AV6 3029.8 ± 1.8
AV7 3026.9 ± 1.6
AV8 3027.5 ± 1.4
AV9 3033.1 ± 2.3
AV10 3030.9 ± 2.0
AV11 3029.2 ± 1.9

Table 2: Antioxidant (DPPH Scavenging) and Urease Inhibition Activities of Valsartan Analogs [2]

CompoundDPPH Scavenging IC₅₀ (µg/mL)Urease Inhibition IC₅₀ (µM)
AV0 (Parent Drug) 28.5 ± 0.835.2 ± 1.1
AV1 24.1 ± 0.730.8 ± 0.9
AV2 20.3 ± 0.525.4 ± 0.7
AV3 22.8 ± 0.628.1 ± 0.8
AV4 26.2 ± 0.933.5 ± 1.0
AV5 23.5 ± 0.727.3 ± 0.6
AV6 25.1 ± 0.831.2 ± 0.9
AV7 29.8 ± 1.038.6 ± 1.2
AV8 27.4 ± 0.934.1 ± 1.1
AV9 21.9 ± 0.629.5 ± 0.8
AV10 24.8 ± 0.730.1 ± 0.9
AV11 25.9 ± 0.832.4 ± 1.0
Ascorbic Acid (Standard) 18.2 ± 0.4-
Thiourea (Standard) -21.2 ± 0.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Antihypertensive Activity Assay

This protocol outlines the evaluation of the antihypertensive effects of test compounds in a spontaneously hypertensive rat (SHR) model.[6]

Antihypertensive_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Spontaneously Hypertensive Rats (SHR), 12-16 weeks old Housing Temperature-controlled environment (22 ± 2°C), 12h light/dark cycle Groups Group Formation: - Vehicle Control - Positive Control (e.g., Captopril) - Test Compound Groups (various doses) Baseline Baseline Measurement: Record blood pressure and heart rate for 3 days prior to treatment Groups->Baseline Dosing Daily Oral Gavage: Administer vehicle, positive control, or test compound for 4 weeks Baseline->Dosing Measurement Weekly Measurements: Record blood pressure and heart rate at 2, 4, 6, and 24 hours post-dosing Dosing->Measurement Stats Statistical Analysis: - Calculate Mean ± SEM - One-way ANOVA with post-hoc test - p < 0.05 considered significant Measurement->Stats Results Present data in tables and graphs showing change in blood pressure over time Stats->Results

Diagram 2: Workflow for In Vivo Antihypertensive Assay.
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 12-16 weeks, are used as a model for essential hypertension. Wistar-Kyoto (WKY) rats can be used as normotensive controls. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.[6]

  • Drug Administration: Test compounds and a positive control (e.g., Captopril) are dissolved in a suitable vehicle (e.g., 0.9% saline). The solutions are administered once daily via oral gavage for a period of 4 weeks.[6]

  • Blood Pressure Measurement: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are measured using a non-invasive tail-cuff method. Measurements are taken at baseline before the first dose and then weekly for the duration of the study. On measurement days, readings are taken at 2, 4, 6, and 24 hours post-dosing to determine the time course of the antihypertensive effect.[6]

  • Data Analysis: All quantitative data are presented as mean ± standard error of the mean (SEM). Statistical analysis is performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant.[6]

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant potential of chemical compounds.[7]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol to a final concentration of 0.1 mM. This solution should be freshly prepared and protected from light.[7]

    • Test Samples: Dissolve the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare stock solutions, from which serial dilutions are made.[7]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well. A blank containing only the solvent and DPPH solution is also prepared.

    • The plate is then incubated in the dark at room temperature for 30 minutes.[7]

  • Measurement and Analysis:

    • The absorbance of each well is measured at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[8]

    • The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.[8]

Urease Inhibition Assay

This assay is used to determine the ability of compounds to inhibit the urease enzyme, which is relevant for certain pathological conditions.[9]

  • Reagents and Enzyme Preparation:

    • Urease Enzyme Solution: Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Urea Substrate Solution: Prepare a solution of urea in the same buffer.

    • Test Compounds: Dissolve the test compounds and a standard inhibitor (e.g., thiourea) in a suitable solvent.[10]

  • Assay Procedure (Berthelot Method):

    • In a 96-well plate, add the test compound solution, buffer, and urease enzyme solution to each well. A control well contains the solvent instead of the test compound.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the urea substrate solution to all wells.

    • Incubate the plate again at 37°C for a specific time (e.g., 15 minutes).

    • Stop the reaction and develop the color by adding phenol and hypochlorite reagents (Berthelot's reagents). This reaction forms a colored indophenol complex in the presence of ammonia, a product of urea hydrolysis.[9][10]

  • Measurement and Analysis:

    • After a final incubation period for color development, measure the absorbance of each well at a wavelength between 625 and 670 nm.[9]

    • The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 where OD_test is the absorbance of the well with the test compound and OD_control is the absorbance of the well without the inhibitor.[9]

    • The IC₅₀ value is determined from a plot of percent inhibition versus the concentration of the test compound.

Conclusion

The structure-activity relationship studies of this compound analogs reveal a clear dependence of their biological activities on specific structural features. The biphenyl scaffold with an acidic tetrazole moiety and a lipophilic side chain forms the essential pharmacophore for potent angiotensin II receptor antagonism. As demonstrated by the comparative data, modifications to the core structure, such as esterification, can lead to analogs with enhanced antihypertensive and antioxidant properties. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel and more effective antihypertensive agents based on this versatile chemical scaffold.

References

Uncharted Territory: Efficacy of 2-(1H-tetrazol-1-yl)benzoic Acid Derivatives Awaits Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the comparative efficacy data for 2-(1H-tetrazol-1-yl)benzoic acid derivatives against established therapeutic agents. While the synthesis and structural analysis of the parent compound, this compound, have been documented, robust studies detailing the biological activity and therapeutic potential of its derivatives are not yet publicly available. This precludes a direct comparison with existing drugs for any specific clinical indication.

Currently, the available research primarily focuses on the crystallographic structure of this compound.[1][2] While the broader class of tetrazole-containing compounds has shown promise in various therapeutic areas, including as antibacterial, anticancer, and central nervous system agents, specific data for derivatives of this compound is lacking.[3]

Research into other, structurally distinct, tetrazole and benzoic acid derivatives has shown significant therapeutic potential. For instance, a series of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives have been investigated as angiotensin-II receptor antagonists for the treatment of hypertension, showing some positive results in preclinical studies when compared to the parent drug, valsartan.[4] Additionally, novel benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors for conditions like Alzheimer's disease.[5] Furthermore, certain pyrazole-substituted benzoic acid derivatives have demonstrated potent antibacterial activity.[6][7]

These examples highlight the therapeutic promise of the broader chemical classes to which this compound belongs. However, without specific experimental data on its derivatives, any discussion of their efficacy remains speculative.

To facilitate future research in this area, a generalized experimental workflow for evaluating the efficacy of novel therapeutic compounds is outlined below.

Generalized Experimental Workflow for Efficacy Evaluation

A typical preclinical workflow to assess the efficacy of a new chemical entity, such as a this compound derivative, would involve a series of in vitro and in vivo studies. This process is essential to determine the compound's biological activity, mechanism of action, and potential for therapeutic use before it can be compared to existing drugs.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Comparative Analysis A Compound Synthesis & Characterization B Target Identification & Validation A->B C Biochemical & Cellular Assays B->C D Mechanism of Action Studies C->D E Animal Model of Disease D->E F Pharmacokinetic & Pharmacodynamic Studies E->F G Efficacy & Toxicity Assessment F->G H Direct Comparison with Existing Drugs G->H I Data Analysis & Reporting H->I

Caption: Generalized workflow for preclinical efficacy evaluation of novel compounds.

Further research is critically needed to synthesize and evaluate a library of this compound derivatives to determine their potential therapeutic applications. Subsequent head-to-head studies against current standards of care will be essential to ascertain their comparative efficacy and potential role in clinical practice.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantitative analysis of 2-(1H-tetrazol-1-yl)benzoic acid, a key heterocyclic compound. The comparison includes High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control, impurity profiling, or metabolic studies), and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-MS, CE, and qNMR for the analysis of compounds structurally related to this compound.

Analytical MethodKey Validation ParametersTypical Performance Data
HPLC/UHPLC-MS Linearity (r²) > 0.999[1]
Accuracy (% Recovery) 93.6% - 100.2%[1][2]
Precision (% RSD) < 2.0%[1][3]
Limit of Detection (LOD) 0.08 µg/mL[1]
Limit of Quantification (LOQ) 0.25 µg/mL[1]
Capillary Electrophoresis (CE) Linearity (r²) Typically > 0.99
Accuracy (% Recovery) Method-dependent, generally high
Precision (% RSD) < 5%
LOD/LOQ Can be improved with preconcentration techniques[4]
Quantitative NMR (qNMR) Linearity (r²) Excellent, often assumed to be linear
Accuracy (% Recovery) High, as it can be a primary ratio method
Precision (% RSD) < 1% for assay[5]
LOD/LOQ Generally higher than chromatographic methods

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful transfer of analytical methods. Below are outlines of typical experimental protocols for each of the compared techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is well-suited for the separation, identification, and quantification of this compound and its potential impurities.

  • Chromatographic System: A UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).[6][7][8]

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm) is a common choice.[1]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.05% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) and mass spectrometric detection in either positive or negative ion mode, depending on the ionization characteristics of the analyte.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, following ICH guidelines.[2][3][9]

Capillary Electrophoresis (CE)

CE offers an alternative separation technique, particularly for charged species like acidic compounds.[10][11][12]

  • CE System: A standard capillary electrophoresis instrument with a UV or diode array detector.

  • Capillary: A fused-silica capillary of appropriate dimensions.

  • Background Electrolyte (BGE): A buffer at a high pH, such as a borate buffer, is often used for the analysis of acidic compounds.[10]

  • Separation Voltage: Application of a high voltage across the capillary to effect separation.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: Direct UV detection at a low wavelength (e.g., 185 nm) or indirect UV detection can be employed.[11]

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.

  • Validation: The validation would include assessing parameters such as migration time and peak area precision, linearity, accuracy, and selectivity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful tool for determining the purity and concentration of a substance without the need for a chemically identical reference standard.[5][13][14]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble.

  • Data Acquisition: A 1D proton (¹H) NMR spectrum is typically acquired with a sufficient relaxation delay (D1) to ensure full magnetization recovery for accurate integration.

  • Data Processing: The spectra are phased and baseline-corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.

  • Calculation: The concentration or purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration or weight of the internal standard.[5]

  • Validation: While qNMR can be a primary method, its validation for a specific application would involve demonstrating its precision, accuracy, and specificity.

Visualizing the Analytical Method Validation Workflow

A systematic workflow is essential for the comprehensive validation of any analytical method. The following diagram illustrates the key stages and their logical relationships.

Analytical_Method_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Method Application Dev Method Development & Optimization Specificity Specificity / Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Precision->Accuracy LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Application Routine Analysis / Stability Studies Robustness->Application

References

Comparative Docking Analysis of 2-(1H-tetrazol-1-yl)benzoic Acid and Related Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on 2-(1H-tetrazol-1-yl)benzoic acid and structurally related tetrazole derivatives. The aim is to offer insights into their potential as enzyme inhibitors by comparing their binding affinities to various biological targets. The data presented is compiled from several in silico studies and is intended to guide further research and development in this area.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking results for a series of tetrazole derivatives against various protein targets. The binding affinity, typically represented as a docking score in kcal/mol, indicates the strength of the interaction between the ligand (tetrazole derivative) and the protein's active site. A lower docking score generally signifies a more favorable binding interaction.

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundRef. Docking Score (kcal/mol)
This compound analogueTrypanosoma cruzi TryR----
Tetrazole-S-alkyl-piperazine derivative (2f)Candida albicans sterol 14-alpha demethylase5TZ1-8.390--
Tetrazole-S-alkyl-piperazine derivative (2b)Candida albicans sterol 14-alpha demethylase5TZ1---
Nitrile-substituted 1,4-dihydropyridine-tetrazole analog (cpd 5)Dengue virus NS5 protein6KR2-9.58SAH-7.18
2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivativesHelicobacter pylori urease1E9Y-AHA-
2-(oxalylamino) benzoic acid analoguesProtein Tyrosine Phosphatase 1B (PTP1B)----

Note: Specific docking scores for all compounds were not available in the provided search results. The table highlights the targets and the potential for these derivatives as inhibitors.

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for molecular docking studies based on methodologies reported in the literature. This protocol typically utilizes software such as AutoDock Vina, GOLD, or Surflex.[1][2]

1. Preparation of the Receptor (Protein)

  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Charge Assignment: Partial charges are assigned to the protein atoms using a force field, such as Kollman charges.

  • File Format Conversion: The prepared protein structure is saved in a specific file format required by the docking software (e.g., PDBQT for AutoDock Vina).

2. Preparation of the Ligand (Tetrazole Derivative)

  • Ligand Sketching and Optimization: The two-dimensional structure of the tetrazole derivative is drawn using a chemical drawing tool like ChemDraw or Marvin Sketch. The 2D structure is then converted into a 3D conformation.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

  • Charge Assignment: Gasteiger charges are typically calculated for the ligand atoms.

  • File Format Conversion: The prepared ligand is saved in the appropriate format for the docking software (e.g., PDBQT).

3. Grid Box Generation

  • A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand or by using active site prediction tools.[3]

4. Molecular Docking Simulation

  • The docking simulation is performed using the prepared receptor and ligand files. The docking algorithm explores various possible conformations, positions, and orientations of the ligand within the defined grid box.[4]

  • A scoring function is used to evaluate the binding affinity of each generated pose. The poses are then ranked based on their docking scores.[4]

5. Analysis of Docking Results

  • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software like PyMOL or Discovery Studio.[5]

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Receptor_Prep Receptor Preparation (PDB Download, Cleanup, H-addition) Grid_Generation Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Run Docking Algorithm (Conformational Search) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Scoring Scoring and Ranking (Binding Affinity Calculation) Docking_Run->Scoring Analysis Pose Analysis & Visualization (Interaction Mapping) Scoring->Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Ergosterol Biosynthesis Pathway and Inhibition

Ergosterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Catalyzes demethylation Tetrazole_Derivatives Tetrazole Derivatives (e.g., Azole Antifungals) Tetrazole_Derivatives->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by targeting CYP51.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling 2-(1H-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

Based on the hazard profile of analogous compounds like benzoic acid, 2-(1H-tetrazol-1-yl)benzoic acid is presumed to be:

  • A skin irritant: Causes skin irritation upon contact.[1][3][4][5][6][7][8][9][10]

  • A serious eye irritant: Can cause serious eye damage.[1][3][4][5][6][7][8][9][10]

  • Potentially harmful if inhaled: May cause respiratory irritation.[4][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[12][13][14]To protect eyes from splashes and airborne particles.[12]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[12][15] A chemical-resistant lab coat or apron.[13][14]To prevent skin contact and contamination of personal clothing.[12]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside a fume hood or if dust is generated.To protect against the inhalation of harmful dust and vapors.
Foot Protection Closed-toe shoes.[12]To protect feet from potential spills.[12]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for ensuring laboratory safety.

  • Preparation :

    • Ensure an emergency eyewash station and safety shower are readily accessible.[12]

    • Verify that a certified chemical fume hood is operational. All handling of the solid compound should occur within the fume hood to minimize inhalation exposure.[12]

    • Assemble all necessary equipment and reagents before starting.

  • Handling :

    • Wear all required PPE as specified in the table above.

    • Carefully open the container within the chemical fume hood.

    • Use appropriate tools (e.g., spatula) to handle the solid compound, avoiding the generation of dust.[16]

    • If dilution is necessary, always add the acid to the solvent slowly.

  • Post-Handling :

    • Securely close the container.

    • Decontaminate the work area and any equipment used.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][16]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][16]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Spill For small spills, use an appropriate absorbent material to contain the spill. For larger spills, evacuate the area and contact the emergency response team.[13]
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Chemical Waste : Dispose of the compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[11]

  • Contaminated Materials : All contaminated PPE, labware, and absorbent materials must be collected in a designated hazardous waste container for proper disposal.[12]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[12]

Visual Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Proceed to handling post_handling Post-Handling Procedures handling->post_handling Complete experiment emergency Emergency Response handling->emergency If spill or exposure occurs disposal Waste Disposal post_handling->disposal Segregate waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-tetrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-tetrazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.